Product packaging for 2-Amino-5-chloro-6-methylpyrazine(Cat. No.:CAS No. 453548-87-3)

2-Amino-5-chloro-6-methylpyrazine

Cat. No.: B1358718
CAS No.: 453548-87-3
M. Wt: 143.57 g/mol
InChI Key: OBKKXYGANVOGJS-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-6-methylpyrazine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3 B1358718 2-Amino-5-chloro-6-methylpyrazine CAS No. 453548-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKXYGANVOGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626728
Record name 5-Chloro-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453548-87-3
Record name 5-Chloro-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-chloro-6-methylpyrazine: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Amino-5-chloro-6-methylpyrazine. This pyrazine derivative is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural similarity to compounds with known biological activity. This document consolidates available data on its physicochemical characteristics, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential role as a kinase inhibitor.

Chemical Properties and Structure

This compound is a substituted pyrazine with the chemical formula C₅H₆ClN₃.[1][2] Its structure features a pyrazine ring substituted with an amino group, a chloro group, and a methyl group.

Physicochemical Data

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1]
CAS Number 453548-87-3[1]
Appearance Not specified (likely a solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Storage Temperature Room Temperature[1]
Chemical Structure

The chemical structure of this compound is depicted in Figure 1.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Potential Applications in Drug Development

While direct biological activity studies on this compound are not extensively published, the pyrazine scaffold is a common feature in many biologically active compounds.[3] Notably, pyrazine derivatives have emerged as a promising class of kinase inhibitors.[3]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[4] The 2-aminopyrazine scaffold, present in this compound, is a key structural motif in several known kinase inhibitors.[3] Specifically, compounds with similar structures have been investigated as dual inhibitors of Src and Abl kinases.[5]

Src/Abl Kinases and Their Role in Cancer:

Src and Abl are non-receptor tyrosine kinases that are critical components of signaling pathways regulating cell growth, differentiation, and survival.[6] The fusion protein Bcr-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML).[6] Both Src and Abl kinases have a central core composed of SH3, SH2, and tyrosine kinase domains.[6] The SH3 and SH2 domains are involved in protein-protein interactions, while the kinase domain is responsible for transferring a phosphate group from ATP to a substrate protein.[6] The constitutive activation of the Bcr-Abl kinase leads to uncontrolled cell proliferation.[7]

The structural similarity between the ATP-binding sites of Src and Abl kinases has led to the development of dual inhibitors that can target both enzymes.[5] Given that this compound possesses the 2-aminopyrazine core, it is a candidate for investigation as a potential Src/Abl kinase inhibitor.

Below is a simplified representation of a potential workflow for screening this compound for kinase inhibitory activity.

G Workflow for Kinase Inhibitor Screening compound 2-Amino-5-chloro- 6-methylpyrazine kinase_assay In vitro Kinase Assay (e.g., Src and Abl) compound->kinase_assay ic50 Determine IC50 Value kinase_assay->ic50 cell_based_assay Cell-Based Assays (e.g., CML cell lines) ic50->cell_based_assay activity_assessment Assess Antiproliferative Activity cell_based_assay->activity_assessment lead_optimization Lead Optimization activity_assessment->lead_optimization

A potential workflow for screening kinase inhibitors.

The following diagram illustrates a simplified overview of the Src/Abl signaling pathway, highlighting their roles in cell proliferation and survival.

G Simplified Src/Abl Signaling Pathway Src Src Kinase Downstream Downstream Signaling Proteins Src->Downstream Abl Abl Kinase (or Bcr-Abl) Abl->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Simplified Src/Abl signaling pathway overview.

Experimental Protocols (Hypothetical)

The following sections provide detailed hypothetical methodologies for the synthesis and analysis of this compound, based on established procedures for similar compounds. These protocols are intended as a starting point for researchers and would require optimization.

Synthesis of this compound

A potential synthetic route to this compound could involve the amination of a corresponding dichlorinated precursor. A generalized procedure based on the synthesis of similar aminopyridines is outlined below.[8]

Reaction Scheme:

2,5-Dichloro-3-methylpyrazine + NH₃ → this compound

Materials:

  • 2,5-Dichloro-3-methylpyrazine

  • Ammonia (aqueous solution or gas)

  • Copper(II) sulfate (catalyst, optional)

  • Methanol or other suitable solvent

  • Toluene or other extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a high-pressure autoclave, combine 2,5-dichloro-3-methylpyrazine, methanol, and a catalytic amount of copper(II) sulfate.

  • Seal the autoclave and introduce ammonia gas to the desired pressure.

  • Heat the reaction mixture to 145-155 °C and maintain for 8-10 hours with stirring.

  • After cooling to room temperature, carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the residue, add water and extract with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates a potential workflow for this synthesis.

G Synthesis Workflow Reactants Combine Reactants (2,5-dichloro-3-methylpyrazine, NH3, Catalyst, Solvent) Reaction Heat under Pressure Reactants->Reaction Workup Workup (Solvent Removal, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-Amino-5-chloro- 6-methylpyrazine Purification->Product

A potential workflow for the synthesis of the target compound.
Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method could be developed for the analysis of this compound.

Table 2: Hypothetical HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for the identification and purity assessment of this compound.

Table 3: Hypothetical GC-MS Method Parameters

ParameterCondition
Column Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Ion Source Temp. 230 °C
Mass Range m/z 40-400

The following diagram outlines a general workflow for the analytical characterization of the compound.

G Analytical Workflow Sample Purified Compound HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Purity Purity Assessment HPLC->Purity Identity Identity Confirmation GCMS->Identity

A general workflow for analytical characterization.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery. Its structural similarity to known kinase inhibitors, particularly those targeting the Src/Abl pathway, makes it an attractive candidate for screening and lead optimization studies. The hypothetical experimental protocols provided in this guide offer a foundation for researchers to synthesize and characterize this molecule. Further research is warranted to elucidate its precise physicochemical properties and to explore its biological activities in greater detail.

References

2-Amino-5-chloro-6-methylpyrazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-6-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its fundamental chemical properties, a representative synthetic protocol, and outlines its potential role as a building block in the development of novel therapeutic agents.

Core Chemical Data

This compound is a substituted pyrazine derivative. Its chemical structure and key identifiers are summarized below.

PropertyValueReference
CAS Number 453548-87-3[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
Canonical SMILES CC1=NC(=C(C=N1)Cl)N
InChI Key Not available

Synthetic Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative multi-step synthesis can be conceptualized based on established pyridine and pyrazine chemistry. The following protocol is a plausible route, adapted from the synthesis of structurally similar compounds like 2-Amino-5-chloropyridine. This hypothetical pathway starts from a readily available precursor, 2-aminopyridine, and proceeds through chlorination and methylation steps.

Representative Experimental Protocol: A Hypothetical Synthesis

Objective: To outline a potential synthetic route for this compound.

Step 1: Chlorination of 2-Aminopyridine

  • Reaction Setup: In a flask suitable for reactions at controlled temperatures, dissolve 2-aminopyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Chlorinating Agent: Introduce a chlorinating agent, for example, N-chlorosuccinimide (NCS), to the solution portion-wise while maintaining the temperature at 0-5 °C using an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-5-chloropyridine.

Step 2: Diazotization and Sandmeyer-type Reaction (Hypothetical)

A subsequent methylation step would be required. The specifics of such a reaction would need to be developed and optimized.

Important Note: This protocol is illustrative. Researchers should conduct a thorough literature search for the most current and optimized synthetic methods. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted aminopyrazine, highlighting the key stages from starting materials to the final purified product.

G General Synthetic Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Starting Material (e.g., 2-Aminopyrazine) C Reaction Mixture A->C B Solvent & Reagents B->C D Reaction Monitoring (TLC/LC-MS) C->D Sampling E Work-up (Quenching, Extraction) C->E Reaction Completion D->C Feedback F Chromatography E->F G Final Product F->G

Caption: A generalized workflow for chemical synthesis.

Potential Biological Activity and Applications in Drug Discovery

While specific biological activities for this compound are not extensively reported, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazine derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial and antifungal properties.

Furthermore, structurally related compounds have shown significant potential in targeted therapies. For instance, molecules incorporating a 2-(aminopyrimidinyl)thiazole moiety have been identified as potent dual Src/Abl kinase inhibitors, demonstrating antitumor activity. The structural motifs present in this compound make it a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its potential to be a building block in the generation of compound libraries for screening against various biological targets.

Logical Relationship in Drug Discovery

The development of novel therapeutics often follows a logical progression from a basic chemical entity to a potential drug candidate. This compound can be considered a starting point in this process.

G Role in Drug Discovery Cascade A This compound (Building Block) B Chemical Synthesis (Library Generation) A->B C Biological Screening (Assay Development) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: The progression from a chemical building block to a preclinical candidate.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-5-chloro-6-methylpyrazine. Due to the absence of a direct, published method for this specific molecule, the guide details a scientifically grounded, hypothetical pathway based on well-established chemical principles and analogous reactions reported in the scientific literature. The primary proposed route involves the direct electrophilic chlorination of the precursor, 2-amino-6-methylpyrazine.

Proposed Synthesis Pathway

The synthesis of this compound is conceptualized as a two-step process. The initial step is the synthesis of the starting material, 2-amino-6-methylpyrazine, a known compound. The second and key step is the regioselective chlorination of this precursor to yield the final product.

Step 1: Synthesis of 2-Amino-6-methylpyrazine (Precursor)

The precursor, 2-amino-6-methylpyrazine, can be synthesized via several established methods, most notably the Chichibabin amination of 2-methylpyrazine. For the context of this guide, 2-amino-6-methylpyrazine is considered a commercially available starting material.

Step 2: Electrophilic Chlorination of 2-Amino-6-methylpyrazine

The introduction of a chlorine atom at the 5-position of the 2-amino-6-methylpyrazine ring is proposed to be achieved via electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is the recommended chlorinating agent for this transformation, as it is known to be effective for the chlorination of electron-rich heterocyclic systems and offers milder reaction conditions compared to alternatives like chlorine gas.[1][2][3] The amino group at the 2-position and the methyl group at the 6-position are both activating and ortho-, para-directing. The chlorination is anticipated to occur at the C5 position, which is ortho to the strongly activating amino group and sterically accessible.

Synthesis_Pathway start 2-Amino-6-methylpyrazine reagent N-Chlorosuccinimide (NCS) Acetonitrile product This compound start->product Chlorination Experimental_Workflow setup 1. Dissolve 2-amino-6-methylpyrazine in anhydrous acetonitrile cool 2. Cool reaction mixture to 0-5 °C setup->cool add_ncs 3. Add N-Chlorosuccinimide (NCS) portion-wise at < 10 °C cool->add_ncs react 4. Stir at 0-5 °C for 2-4 hours (Monitor by TLC) add_ncs->react quench 5. Quench with aq. Na₂S₂O₃ react->quench workup 6. Aqueous workup (EtOAc extraction, washes) quench->workup purify 7. Dry, concentrate, and purify by column chromatography workup->purify product Pure this compound purify->product Chlorination_Mechanism start_material 2-Amino-6-methylpyrazine intermediate Sigma Complex (Resonance Stabilized) start_material->intermediate Nucleophilic attack on Cl⁺ ncs N-Chlorosuccinimide (NCS) ncs->intermediate product This compound intermediate->product Deprotonation succinimide Succinimide intermediate->succinimide -H⁺

References

Spectroscopic Profile of 2-Amino-5-chloro-6-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the heterocyclic compound 2-Amino-5-chloro-6-methylpyrazine (CAS No: 453548-87-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: 5-Chloro-6-methylpyrazin-2-amine

  • Molecular Formula: C₅H₆ClN₃

  • Molecular Weight: 143.58 g/mol [1]

  • CAS Number: 453548-87-3[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of analogous pyrazine and pyridine derivatives.

¹H NMR (Proton NMR) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.2s1HPyrazine ring H
~4.5 - 5.5br s2H-NH₂ (Amino)
~2.4 - 2.6s3H-CH₃ (Methyl)
¹³C NMR (Carbon-13 NMR) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~155 - 160C-NH₂
~145 - 150C-Cl
~130 - 135C-CH₃
~125 - 130C-H
~20 - 25-CH₃ (Methyl)
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric)
3300 - 3400MediumN-H stretch (symmetric)
3000 - 3100WeakAromatic C-H stretch
2850 - 2950WeakAliphatic C-H stretch (-CH₃)
1620 - 1660StrongN-H bend (scissoring)
1550 - 1600StrongC=N and C=C ring stretching
1400 - 1450Medium-CH₃ bend
1000 - 1100MediumC-Cl stretch
MS (Mass Spectrometry) Data (Predicted)
  • Ionization Method: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
143/145High[M]⁺ (Molecular ion peak, chlorine isotope pattern)
128/130Medium[M - CH₃]⁺
108Medium[M - Cl]⁺
80MediumFurther fragmentation

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy (FT-IR)

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.

Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile, via gas chromatography (GC).

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method produces a molecular ion and characteristic fragment ions.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of a chlorine atom will be indicated by an isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Solid Sample: This compound Dissolve Dissolve in CDCl3 Sample->Dissolve Grind Grind with KBr Sample->Grind MS Mass Spectrometer (EI) Sample->MS NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectrometer Grind->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a benchmark for their own experimental findings.

References

Unlocking the Potential of Substituted Pyrazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4, have emerged as a versatile and highly valuable scaffold in scientific research. Their unique electronic properties, structural planarity, and capacity for diverse functionalization have positioned them as privileged structures in medicinal chemistry, advanced materials science, and modern agriculture. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core research applications of substituted pyrazines. This document details their pharmacological activities, utility in optoelectronic materials, and role in crop protection, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

I. Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyrazine core is a prominent feature in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Its ability to act as a bioisostere for other aromatic rings and participate in crucial hydrogen bonding interactions with biological targets makes it a cornerstone in modern drug discovery.[1][2][3]

Anticancer Activity

Substituted pyrazines have shown significant promise as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Diagram: Simplified Kinase Inhibition by a Substituted Pyrazine

Pyrazine Substituted Pyrazine Inhibitor Kinase Protein Kinase (e.g., RET, c-Met) Pyrazine->Kinase Competitively binds to ATP site Block Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Block->Kinase

Caption: Competitive inhibition of a protein kinase by a substituted pyrazine.

Another critical pathway targeted by pyrazine derivatives is the intrinsic apoptosis pathway. Several compounds have been shown to induce programmed cell death in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[5][6][7][8] Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby disrupting the mitochondrial membrane potential and triggering the caspase cascade.[5][7]

Diagram: Mitochondrial Apoptosis Pathway Induced by Substituted Pyrazines

Pyrazine Substituted Pyrazine Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazine->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes membrane Bax->Mitochondrion Disrupts membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine HybridsA549 (Lung)0.13[2]
Colo-205 (Colon)0.19[2]
MCF-7 (Breast)0.18[2]
Ligustrazine-Curcumin HybridsA549 (Lung)0.60 - 2.85[7]
Piperlongumine-LigustrazineHCT116 (Colon)3.19 - 8.90[2]
Flavonoid-Pyrazine HybridsHT-29 (Colon)10.67 - 10.90[2]
MCF-7 (Breast)10.43[2]
Imidazo[1,2-a]pyrazine DerivativesHep-2 (Laryngeal)11[9]
HepG2 (Liver)13[9]
MCF-7 (Breast)11[9]
A375 (Skin)11[9]
Neuroprotective Effects

Certain pyrazine derivatives, notably tetramethylpyrazine (TMP), have demonstrated significant neuroprotective properties.[10] These compounds can mitigate neuronal damage in models of cerebral ischemia/reperfusion injury.[11] The proposed mechanisms include the upregulation of antioxidant enzymes like thioredoxin and the inhibition of apoptosis in neuronal cells.[7][11]

The neuroprotective effects of some pyrazine derivatives are linked to their ability to modulate the mitochondrial apoptosis pathway in neuronal cells. For instance, by increasing the Bcl-2/Bax ratio, these compounds can inhibit the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, thereby preventing neuronal apoptosis.[7]

Anti-inflammatory Activity

Substituted pyrazines have also been investigated for their anti-inflammatory potential. The mechanism of action often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13]

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][13] Pyrazine derivatives can suppress the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[12]

Diagram: Inhibition of the NF-κB Pathway by a Substituted Pyrazine

cluster_0 Nucleus LPS LPS Receptor Toll-like Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IKK->NFkB Leads to IκBα degradation IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Pyrazine Substituted Pyrazine Pyrazine->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes NFkB_nuc NF-κB Transcription_nuc Transcription of Pro-inflammatory Genes NFkB_nuc->Transcription_nuc

Caption: Inhibition of NF-κB signaling by a substituted pyrazine.

II. Materials Science: Building Blocks for Optoelectronic Devices

The electron-deficient nature of the pyrazine ring makes it an excellent component in the design of materials for organic light-emitting diodes (OLEDs) and fluorescent probes.[14]

Organic Light-Emitting Diodes (OLEDs)

Pyrazine derivatives are utilized as electron-accepting moieties in donor-acceptor-donor (D-A-D) type molecules for thermally activated delayed fluorescence (TADF) emitters in OLEDs.[15][16] These materials can achieve high quantum efficiencies.

EmitterEmission ColorMaximum External Quantum Efficiency (EQEmax) (%)Reference
4CzPyzSky-blue24.1[17]
3CzBPzBlue9.6[17]
2CzBPzBlue3.2[17]
pDTCz-DPmSBlue14[16]
pDTCz-DPzSGreen18[16]
TCzPZCNSky-blue12.2[15]
PA-EIPBlue1.35 cd/A (Luminance Efficiency)[18]
PY-EIPBlue5.15 cd/A (Luminance Efficiency)[18]
Fluorescent Probes

The photophysical properties of pyrazine derivatives can be tuned by introducing various substituents, making them suitable for applications as fluorescent probes for sensing and bioimaging.[19][20][21] Donor-acceptor type pyrazine-based probes can exhibit intramolecular charge transfer (ICT), leading to solvatochromic fluorescence, which is useful for probing the polarity of their microenvironment.[19]

III. Agricultural Applications: Protecting Crops

Substituted pyrazines have also found applications in agriculture as fungicides and herbicides.

Antifungal Activity

Several pyrazine derivatives have demonstrated potent antifungal activity against various plant pathogens.[9]

CompoundFungal StrainEC50 (µg/cm³)Reference
Compound 52Xanthomonas axonopodis pv. Citri6.72[22]
Xanthomonas oryzae pv. oryzae15.17[22]
Ralstonia solanacearum9.29[22]
Herbicidal Activity

Certain pyrazole-isothiocyanate compounds containing a pyrazine moiety have shown good herbicidal activities against a variety of weeds.[23]

CompoundWeed SpeciesEC50 (µg/mL)Reference
3-1Echinochloa crusgalli L.64.32[23]
Cyperus iria L.65.83[23]
Dactylis glomerata L.62.42[23]
Trifolium repens L.67.72[23]
3-7Echinochloa crusgalli L.65.33[23]
Cyperus iria L.64.90[23]
Dactylis glomerata L.59.41[23]
Trifolium repens L.67.41[23]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Pyrazines

Modern cross-coupling reactions are instrumental in the synthesis of functionalized pyrazines.

Diagram: Synthetic Routes to Substituted Pyrazines

Start Halogenated Pyrazine (e.g., 2,5-Dichloropyrazine) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Stille Stille Coupling (Ar-Sn(Bu)3, Pd catalyst) Start->Stille Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) Start->Buchwald Product_Suzuki Aryl-Substituted Pyrazine Suzuki->Product_Suzuki Product_Stille Aryl/Vinyl-Substituted Pyrazine Stille->Product_Stille Product_Buchwald Amino-Substituted Pyrazine Buchwald->Product_Buchwald

Caption: Common cross-coupling reactions for pyrazine functionalization.

To a solution of the chloropyrazine (1.0 eq) in a suitable solvent (e.g., dioxane/water), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) are added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

A mixture of the halopyrazine (1.0 eq), the organostannane reagent (1.1-1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere at 80-110 °C for 12-48 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

A mixture of the bromopyrazine (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq) in an anhydrous solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere at 80-110 °C for 2-24 hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Biological Assays
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add the pyrazine derivative at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: The kinase activity can be quantified using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the pyrazine derivative and determine the IC50 value.

  • Media Preparation: Prepare potato dextrose agar (PDA) medium containing various concentrations of the pyrazine derivative.

  • Inoculation: Place a mycelial plug of the test fungus in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.

  • Measurement: Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to the control (medium without the pyrazine derivative).

V. Conclusion

Substituted pyrazines represent a remarkably versatile and promising class of compounds with significant potential across diverse scientific disciplines. In medicinal chemistry, they serve as a foundational scaffold for the development of novel anticancer, neuroprotective, and anti-inflammatory agents. Their unique electronic properties are being harnessed in materials science to create advanced OLEDs and fluorescent probes. Furthermore, their biological activity extends to agriculture, offering new solutions for crop protection. The synthetic accessibility and the potential for extensive derivatization of the pyrazine core ensure that this heterocyclic system will continue to be a fertile ground for discovery and innovation. This technical guide provides a solid foundation for researchers to explore and exploit the vast potential of substituted pyrazines in their respective fields.

References

An In-depth Technical Guide to 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-6-methylpyrazine, a substituted pyrazine of interest to researchers, scientists, and drug development professionals. Due to the limited publicly available information on the specific discovery and history of this compound, this guide consolidates known data and provides inferred scientific information based on closely related analogs. The document details its physicochemical properties, proposed synthesis protocols, and predicted spectroscopic data. Furthermore, it explores the potential applications of this compound in drug discovery by examining the established roles of structurally similar aminopyrazines. This guide is intended to serve as a foundational resource for the synthesis, characterization, and further investigation of this compound.

Introduction

Substituted pyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This compound, with the CAS number 453548-87-3, is a member of this family. While its specific historical context and discovery are not well-documented in public literature, its structural motifs—an aminopyrazine core, a chloro substituent, and a methyl group—suggest its potential as a valuable building block in the synthesis of novel therapeutic agents and other functional materials. The strategic placement of these functional groups offers multiple reaction sites for further chemical modifications, making it an attractive scaffold for creating diverse molecular libraries.

This guide aims to bridge the information gap by providing a detailed technical resource based on available data and scientific principles, thereby facilitating future research and development involving this compound.

Physicochemical and Spectroscopic Data

The definitive characterization of this compound is essential for its application in research and development. The following tables summarize its known and predicted properties.

Physicochemical Properties

The table below presents the basic physicochemical properties of this compound and a comparison with structurally related compounds to provide a broader context for its potential physical behavior.

PropertyThis compound2-Amino-5-chloropyrazine2-Chloro-6-methylpyrazine2-Amino-5-chloro-6-methylpyridine
CAS Number 453548-87-3[1]33332-29-5[2]38557-71-0[3]36936-23-9
Molecular Formula C5H6ClN3[1]C4H4ClN3[2]C5H5ClN2[3]C6H7ClN2
Molecular Weight 143.57 g/mol [1]129.55 g/mol [2]128.56 g/mol [3]142.59 g/mol
Appearance Predicted: SolidSolid[2]-Solid
Melting Point Not availableNot availableNot available70-75 °C
Predicted Spectroscopic Data

The proton NMR spectrum of this compound is expected to show three distinct signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.5-8.0Singlet1HPyrazine C3-HThe proton on the pyrazine ring is in a deshielded environment due to the electronegative nitrogen atoms.
~4.5-5.5Broad Singlet2H-NH₂The protons of the primary amine are typically observed as a broad singlet and can exchange with D₂O.
~2.4-2.6Singlet3H-CH₃The methyl group protons are expected to appear as a singlet in a relatively upfield region.

The carbon NMR spectrum is predicted to exhibit five signals corresponding to the five carbon atoms in the molecule.

The infrared spectrum will likely display characteristic absorption bands for its functional groups:

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
1650-1600N-H bendPrimary Amine (-NH₂)
1600-1450C=C and C=N stretchPyrazine Ring
850-750C-Cl stretchChloroalkane

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 143 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Experimental Protocols

Currently, no specific experimental protocol for the synthesis of this compound is published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar substituted pyrazines. A common and effective method would be the direct chlorination of a 2-amino-6-methylpyrazine precursor.

Proposed Synthetic Workflow

The diagram below illustrates a potential synthetic pathway for this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-Amino-6-methylpyrazine C Chlorination A->C Solvent (e.g., Acetonitrile) Room Temperature B N-Chlorosuccinimide (NCS) B->C D This compound C->D Purification (e.g., Column Chromatography)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 2-amino-5-chloropyrazine and serves as a starting point for the synthesis of the title compound.

Materials:

  • 2-Amino-6-methylpyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-methylpyrazine (1 equivalent) in anhydrous acetonitrile.

  • Chlorination: To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Role in Drug Development and Potential Applications

While the specific biological activity of this compound has not been reported, the aminopyrazine scaffold is a well-established pharmacophore in medicinal chemistry.

Established Activities of Related Compounds
  • Kinase Inhibition: Many substituted aminopyrazines and aminopyridines have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, derivatives of N-(2-chloro-6-methyl-phenyl)-2-(pyrimidin-4-ylamino)thiazole-5-carboxamide have been identified as potent dual Src/Abl kinase inhibitors[4].

  • Antimicrobial and Anti-inflammatory Agents: The 2-amino-5-chloro-6-methylpyridine scaffold, which is structurally very similar to the title compound, is a key intermediate in the synthesis of compounds with antimicrobial and anti-inflammatory properties.

  • Central Nervous System (CNS) Activity: Certain chlorinated aminopyridine derivatives are precursors to drugs targeting the CNS, such as the non-benzodiazepine hypnotic agent zopiclone[5].

Logical Flow of Drug Discovery Potential

The potential of this compound as a lead compound in drug discovery can be logically outlined as follows:

G A This compound (Starting Scaffold) B Chemical Modification (e.g., at the amino group or pyrazine ring) A->B C Library of Novel Derivatives B->C D High-Throughput Screening (e.g., Kinase inhibitor assays, Antimicrobial assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical and Clinical Development F->G

Caption: Drug discovery workflow for this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, a plausible synthetic route, and its potential applications in drug discovery. The information compiled herein, drawn from available data and the well-understood chemistry of its analogs, offers a solid foundation for researchers to initiate further investigation into this compound. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents with a wide range of activities.

References

Navigating the Synthesis Landscape: A Technical Guide to 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-5-chloro-6-methylpyrazine. The following sections detail the compound's properties, associated hazards, and the necessary precautions for its safe use in a laboratory setting, particularly for professionals in research and drug development.

Section 1: Chemical and Physical Properties

This compound is a substituted pyrazine derivative. Its chemical structure and properties are foundational to understanding its reactivity and potential hazards.

PropertyValueSource
Chemical Name This compoundChemicalBook[1][2]
Synonyms 5-chloro-6-methylpyrazin-2-amineChemicalBook[1]
CAS Number 453548-87-3ChemicalBook[1][2]
Molecular Formula C5H6ClN3ChemicalBook[1][2]
Molecular Weight 143.57 g/mol ChemicalBook[1][2]
Appearance Brown solidChemicalBook[2]
Storage Temperature Room TemperatureChemicalBook[2]

Section 2: Hazard Identification and Classification

Understanding the hazard profile of this compound is critical for risk assessment and the implementation of appropriate safety measures. While specific GHS classifications for this exact compound are not detailed in the provided results, data for structurally similar compounds suggest potential hazards. For instance, related aminopyrazines and chloropyridines are often classified as skin and eye irritants.[3][4]

Precautionary Statements (General recommendations based on similar compounds):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

  • P264: Wash skin thoroughly after handling.[3][4][5][6]

  • P270: Do not eat, drink or smoke when using this product.[6][7]

  • P280: Wear protective gloves/ eye protection/ face protection.[3][4][5][6][7]

Section 3: Handling and Storage

Proper handling and storage procedures are paramount to ensuring laboratory safety and maintaining the integrity of the compound.

Handling:

  • Use in a well-ventilated area.[3]

  • Avoid formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke when handling this product.[3][7]

  • Wash hands thoroughly after handling.[3][7]

Storage:

  • Store in a cool, dry area.[3]

  • Keep container tightly closed.[3]

  • Store in original containers.[3]

  • Store away from incompatible materials and foodstuff containers.[3]

Section 4: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following measures are recommended:

Exposure RouteFirst Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Section 5: Firefighting and Accidental Release Measures

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 6: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk.

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.[8]
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat.[8]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[8]

Section 7: Experimental Protocols and Workflows

While specific experimental protocols for this compound were not available in the search results, a generalized workflow for the safe handling of a powdered chemical substance is presented below.

General Workflow for Safe Handling of Powdered Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Workspace Prepare Workspace in Ventilated Hood Don PPE->Prepare Workspace Weigh Compound Weigh Compound Carefully to Minimize Dust Prepare Workspace->Weigh Compound Dissolve/Use Dissolve or Use in Reaction Weigh Compound->Dissolve/Use Decontaminate Decontaminate Glassware and Surfaces Dissolve/Use->Decontaminate Dispose Waste Dispose of Waste in Labeled Container Decontaminate->Dispose Waste Doff PPE Doff PPE and Wash Hands Dispose Waste->Doff PPE

Safe chemical handling workflow.

Section 8: Emergency Response Decision Making

In the case of an accidental spill or exposure, a clear and logical decision-making process is essential to ensure a safe and effective response.

Emergency Response for Chemical Spill/Exposure Spill or Exposure Spill or Exposure Occurs Assess Situation Assess Situation (Minor or Major?) Spill or Exposure->Assess Situation Minor Spill Minor Spill Assess Situation->Minor Spill Minor Major Spill Major Spill Assess Situation->Major Spill Major Consult SDS Consult SDS for Specific Instructions Minor Spill->Consult SDS Evacuate Area Evacuate Immediate Area Major Spill->Evacuate Area Alert Supervisor Alert Supervisor/ Safety Officer Evacuate Area->Alert Supervisor Alert Supervisor->Consult SDS Use Spill Kit Use Appropriate Spill Kit Consult SDS->Use Spill Kit Personal Exposure Personal Exposure? Use Spill Kit->Personal Exposure First Aid Administer First Aid (See Section 4) Personal Exposure->First Aid Yes Clean Up Clean and Decontaminate Area Personal Exposure->Clean Up No Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Seek Medical Attention->Clean Up

Emergency response decision tree.

References

A Theoretical Investigation of the Electronic Structure of 2-Amino-5-chloro-6-methylpyrazine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed theoretical study on the electronic structure of 2-Amino-5-chloro-6-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of published experimental or theoretical studies on this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques. It serves as a foundational resource for researchers aiming to characterize this molecule and similar pyrazine derivatives. The guide details proposed experimental protocols, illustrative data tables of expected outcomes, and visualizations of the computational workflow and potential signaling pathway interactions.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and development. The substituent pattern on the pyrazine ring significantly influences their physicochemical properties and, consequently, their pharmacological profiles. The molecule this compound combines several key functional groups: an electron-donating amino group, an electron-withdrawing chloro group, and a methyl group, which can modulate steric and electronic properties.

A thorough understanding of the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a drug candidate. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into molecular properties such as geometric parameters, electronic charge distribution, and frontier molecular orbitals. This whitepaper presents a proposed computational protocol to elucidate the electronic structure of this compound, offering a roadmap for future research.

Proposed Computational Methodology

The following section details a recommended computational protocol for the theoretical investigation of this compound. This methodology is based on common practices in the field of computational chemistry for the study of similar organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

  • Level of Theory: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended.

  • Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is suitable for accurately describing the electronic distribution in a molecule with heteroatoms and potential for hydrogen bonding.

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Protocol:

    • The initial structure of this compound will be built using a molecular editor.

    • A full geometry optimization will be performed in the gas phase without any symmetry constraints.

    • The convergence criteria for the optimization will be set to the default values of the software.

    • Following optimization, a vibrational frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with future experimental infrared and Raman spectra.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure will be conducted.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. This provides a quantitative measure of electron delocalization and donor-acceptor interactions.

  • Mulliken Atomic Charge Distribution: The calculation of Mulliken atomic charges will provide insight into the distribution of electronic charge among the atoms, which is crucial for understanding the molecule's electrostatic potential and reactivity.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface will be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Expected Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational study. These values are illustrative and based on typical results for similar heterocyclic compounds.

Table 1: Expected Optimized Geometric Parameters

ParameterBond/AngleExpected Value
Bond LengthC-Cl~1.74 Å
C-N (amino)~1.36 Å
N-H~1.01 Å
C-C (ring)~1.39 - 1.42 Å
C-N (ring)~1.33 - 1.37 Å
Bond AngleCl-C-C~118°
H-N-H~115°
C-N-C (ring)~117°

Table 2: Expected Electronic Properties

PropertyExpected Value
Energy of HOMO~ -6.5 eV
Energy of LUMO~ -1.8 eV
HOMO-LUMO Energy Gap~ 4.7 eV
Dipole Moment~ 2.5 Debye

Table 3: Expected Mulliken Atomic Charges

AtomExpected Charge (e)
Cl~ -0.25
N (amino)~ -0.80
N (ring, adjacent to amino)~ -0.65
N (ring, adjacent to chloro)~ -0.55
C (attached to Cl)~ +0.15
C (attached to amino)~ +0.20

Mandatory Visualizations

The following diagrams illustrate the proposed computational workflow and a hypothetical signaling pathway where this compound could be investigated as a kinase inhibitor, a common application for such scaffolds.

G cluster_0 Computational Workflow for Electronic Structure Analysis A Molecular Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy Structure (No Imaginary Frequencies) C->D E Electronic Property Calculation D->E F NBO Analysis (Charge Transfer, Hyperconjugation) E->F G Mulliken Charge Analysis E->G H Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) E->H I Molecular Electrostatic Potential (MEP) Surface Generation E->I J Data Interpretation and Reporting F->J G->J H->J I->J

Caption: Proposed computational workflow for the theoretical study.

G cluster_1 Hypothetical Kinase Inhibition Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding Kinase Downstream Kinase (e.g., SRC, ABL) Receptor->Kinase Activation Molecule This compound (Putative Inhibitor) Molecule->Kinase Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response

Caption: Hypothetical signaling pathway for kinase inhibition.

Conclusion

This technical guide outlines a comprehensive theoretical approach for the characterization of the electronic structure of this compound. The proposed DFT-based methodology will provide fundamental insights into its geometry, stability, and reactivity, which are essential for its potential application in drug design and development. The illustrative data and visualizations presented herein serve as a valuable resource for initiating and guiding future computational and experimental investigations of this promising heterocyclic compound.

Reactivity Profile of 2-Amino-5-chloro-6-methylpyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-amino-5-chloro-6-methylpyrazine with a range of common reagents. The document details expected reaction pathways, including electrophilic and nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and reactions involving the amino group. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing predicted reactivity, general experimental protocols, and a framework for reaction planning and optimization.

Introduction

This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including an electron-rich amino group, an electron-withdrawing chloro group, and a methyl group on the pyrazine ring, create a unique reactivity profile. The pyrazine core itself is electron-deficient, which influences its susceptibility to nucleophilic attack. The substituents modulate this inherent reactivity, making the molecule a versatile building block for the synthesis of a diverse array of functionalized heterocyclic compounds. Understanding the reactivity of this molecule is crucial for its effective utilization in the design and synthesis of novel therapeutic agents and functional materials.

This guide will explore the predicted reactivity of this compound with common classes of reagents, providing insights into potential reaction outcomes and generalized experimental procedures.

Predicted Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups and the electron-deficient pyrazine ring. The amino group is a strong activating group and a nucleophile, while the chloro group is a leaving group susceptible to nucleophilic substitution and a director in electrophilic substitutions. The methyl group has a weak activating effect.

Electrophilic Aromatic Substitution

The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. However, the strongly activating amino group can direct electrophiles to the ortho and para positions. In this molecule, the position ortho to the amino group (C3) is the most likely site for electrophilic attack.

G cluster_0 Electrophilic Aromatic Substitution This compound This compound Electrophile (E+) Electrophile (E+) Intermediate Wheland Intermediate Substituted_Product 3-E-2-Amino-5-chloro-6-methylpyrazine

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution

Reagent/ReactionPredicted ProductGeneral Conditions
Nitration2-Amino-5-chloro-3-nitro-6-methylpyrazineHNO₃/H₂SO₄, low temperature (-5 to 0 °C)
Halogenation2-Amino-3-bromo-5-chloro-6-methylpyrazine (with NBS)N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile.
Acylation2-Acetamido-5-chloro-6-methylpyrazine (on the amino group)Acetic anhydride, pyridine or other non-nucleophilic base.
Nucleophilic Aromatic Substitution

The electron-deficient pyrazine ring, further activated by the chloro substituent, is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C5 position is the primary site for nucleophilic attack.

G cluster_1 Nucleophilic Aromatic Substitution This compound This compound Nucleophile (Nu-) Nucleophile (Nu-) Intermediate Meisenheimer Complex Substituted_Product 2-Amino-5-Nu-6-methylpyrazine

Table 2: Predicted Outcomes of Nucleophilic Aromatic Substitution

Reagent/NucleophilePredicted ProductGeneral Conditions
Sodium methoxide2-Amino-5-methoxy-6-methylpyrazineNaOMe in methanol, reflux.
Ammonia2,5-Diamino-6-methylpyrazineAqueous or anhydrous ammonia, elevated temperature and pressure.
Primary/Secondary Amine2-Amino-5-(alkyl/arylamino)-6-methylpyrazineAmine, with or without a base (e.g., K₂CO₃), in a polar aprotic solvent (e.g., DMF, DMSO), heated.
Sodium hydrosulfide2-Amino-6-methylpyrazine-5-thiolNaSH in a polar solvent like DMF or ethanol.
Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the C5 position makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

This reaction allows for the formation of a C-C bond by coupling with an organoboron reagent.

G cluster_2 Suzuki-Miyaura Coupling Start This compound Reagent Ar-B(OH)₂ Catalyst Pd(0) Catalyst + Base Product 2-Amino-5-aryl-6-methylpyrazine

This reaction facilitates the formation of a C-N bond by coupling with an amine.

G cluster_3 Buchwald-Hartwig Amination Start This compound Reagent R₂NH Catalyst Pd Catalyst + Ligand + Base Product 2-Amino-5-(dialkylamino)-6-methylpyrazine

Table 3: Predicted Outcomes of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerPredicted ProductGeneral Conditions
Suzuki-Miyaura CouplingArylboronic acid2-Amino-5-aryl-6-methylpyrazinePd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane/water, toluene/ethanol), 80-110 °C.[1]
Buchwald-Hartwig AminationPrimary/Secondary Amine2-Amino-5-(alkyl/arylamino)-6-methylpyrazinePd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOt-Bu, K₃PO₄), solvent (e.g., toluene, dioxane), 80-120 °C.[2]
Reactions of the Amino Group

The amino group at the C2 position is nucleophilic and can undergo reactions typical of primary aromatic amines.

The amino group can be readily acylated with acylating agents like acid chlorides or anhydrides.

Table 4: Predicted Outcome of Acylation

ReagentPredicted ProductGeneral Conditions
Acetic anhydride2-Acetamido-5-chloro-6-methylpyrazinePyridine or another non-nucleophilic base, room temperature to mild heating.[3]

Alkylation of the amino group can be achieved, though selectivity for mono- versus di-alkylation can be challenging to control.

Table 5: Predicted Outcome of Alkylation

ReagentPredicted ProductGeneral Conditions
Methyl iodideMixture of 2-(methylamino)- and 2-(dimethylamino)-5-chloro-6-methylpyrazineBase (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF, acetonitrile), room temperature to mild heating.[4]

The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles. This provides an alternative route to introduce substituents at the C2 position.

G cluster_4 Sandmeyer Reaction Pathway Start This compound Diazotization Diazonium Salt Substitution 2-X-5-chloro-6-methylpyrazine (X = Cl, Br, CN, OH)

Experimental Protocols (Generalized)

The following protocols are generalized procedures and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.5-2.0 equiv.) in a reaction vessel.[2]

  • Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
  • To a solution of the alcohol (e.g., methanol) under an inert atmosphere, add sodium metal (1.1-1.5 equiv.) in portions to generate the sodium alkoxide in situ.

  • Once the sodium has completely reacted, add this compound (1.0 equiv.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and carefully neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Acylation of the Amino Group
  • Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., pyridine or dichloromethane).

  • Cool the solution in an ice bath.

  • Add the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.1-1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by recrystallization or column chromatography.[3]

Conclusion

This compound possesses a rich and versatile reactivity profile, making it a valuable scaffold in synthetic chemistry. The presence of multiple functional groups allows for a wide range of transformations, including electrophilic and nucleophilic substitutions on the pyrazine ring, palladium-catalyzed cross-coupling reactions at the chloro-substituted position, and various modifications of the amino group. This guide provides a foundational understanding of its predicted reactivity and offers generalized protocols to aid in the design and execution of synthetic strategies involving this important building block. Further experimental validation and optimization are encouraged to fully explore the synthetic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-5-chloro-6-methylpyrazine in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Amino-5-chloro-6-methylpyrazine as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions and are supported by data from analogous synthetic transformations.

Introduction: The Potential of this compound in Drug Discovery

This compound is a valuable heterocyclic building block for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and drug discovery. The pyrazine core is a key feature in numerous biologically active molecules, including kinase inhibitors and antimicrobial agents. The strategic placement of the amino, chloro, and methyl groups on the pyrazine ring of this starting material allows for selective functionalization at multiple positions, making it an ideal scaffold for creating libraries of novel compounds for biological screening.

The chloro substituent at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic methods enable the introduction of a wide variety of aryl, heteroaryl, and amino moieties, leading to the generation of compounds with diverse chemical structures and biological activities. Recent research has highlighted the potential of pyrazine derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1] Furthermore, the pyrazine scaffold is present in a number of compounds with demonstrated antimicrobial properties.

This document provides detailed protocols for two key synthetic transformations using this compound: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Synthetic Applications and Protocols

Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl/Heteroaryl-2-amino-6-methylpyrazines

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a halide and a boronic acid or ester, catalyzed by a palladium complex. This reaction is particularly useful for the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) reactant2->catalyst product 5-Aryl/Heteroaryl-2-amino-6-methylpyrazine catalyst->product Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-5-(4-methoxyphenyl)pyrazine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar chloro-substituted aminopyrazines.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.5 mmol, 2.5 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq.).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Stir the reaction mixture at 90 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation:

The following table presents expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions.

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid2-Amino-6-methyl-5-phenylpyrazine80-90
4-Methylphenylboronic acid2-Amino-6-methyl-5-(p-tolyl)pyrazine85-95
3-Fluorophenylboronic acid2-Amino-5-(3-fluorophenyl)-6-methylpyrazine75-85
4-Pyridinylboronic acid2-Amino-6-methyl-5-(pyridin-4-yl)pyrazine70-80
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-amino-6-methylpyrazines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyrazine ring.

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 Primary or Secondary Amine (R¹R²NH) reactant2->catalyst product 5-(R¹R²-amino)-2-amino-6-methylpyrazine catalyst->product Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-5-(morpholino)pyrazine

This protocol is based on general procedures for the Buchwald-Hartwig amination of chloro-substituted heterocycles.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 0.02 eq.), XPhos (0.04 mmol, 0.04 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 eq.) and morpholine (1.2 mmol, 1.2 eq.) to the tube.

  • Add anhydrous toluene (10 mL) to the flask.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

Data Presentation:

The following table provides expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous transformations.

AmineProductExpected Yield (%)
AnilineN⁵-Phenyl-6-methylpyrazine-2,5-diamine75-85
Piperidine2-Amino-6-methyl-5-(piperidin-1-yl)pyrazine80-90
N-Methylpiperazine2-Amino-6-methyl-5-(4-methylpiperazin-1-yl)pyrazine85-95
BenzylamineN⁵-Benzyl-6-methylpyrazine-2,5-diamine70-80

Application in Kinase Inhibitor Synthesis

Derivatives of 2-aminopyrazine are prominent scaffolds in the development of protein kinase inhibitors. For instance, recent studies have focused on 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[2] The synthetic routes described above can be employed to generate a library of 2-amino-5-substituted-6-methylpyrazines for screening against various kinase targets.

Illustrative Signaling Pathway:

The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors derived from this compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Effectors ERK->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified MAPK signaling pathway targeted by pyrazine-based kinase inhibitors.

Concluding Remarks

This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the diversification of this scaffold. The resulting substituted aminopyrazines are promising candidates for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Researchers are encouraged to adapt and optimize the provided protocols to explore the full potential of this starting material in their drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 2-Amino-5-chloro-6-methylpyrazine, a key heterocyclic scaffold in medicinal chemistry. The primary synthetic strategies discussed are the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the construction of C-N bonds. These methods offer a versatile and efficient means to generate diverse libraries of pyrazine derivatives for drug discovery and development.

Overview of Synthetic Strategies

The chlorine atom at the C5 position of this compound is susceptible to displacement through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups. The two principal reactions for derivatization are:

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyrazine core and various aryl or heteroaryl boronic acids or their esters.

  • Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond, coupling the pyrazine scaffold with a diverse array of primary and secondary amines.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-amino-6-methylpyrazines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-amino-6-methylpyrazine derivative.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Data not available
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Data not available
3-Thienylboronic acidPd(dppf)Cl₂K₂CO₃DME8012Data not available
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Substituted 5-Amino-2-amino-6-methylpyrazines

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with various primary and secondary amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos, 1.5 - 3 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 1.5-3 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to a dry, sealable reaction tube.

  • Add this compound (1.0 eq) and the amine (1.1 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the reaction tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination:

Amine PartnerCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂XantphosCs₂CO₃Toluene11024Data not available
MorpholinePd₂(dba)₃XantphosNaOt-BuToluene10018Data not available
n-HexylaminePd(OAc)₂SPhosNaOt-Bu1,4-Dioxane10012Data not available

Note: Specific yields for the Buchwald-Hartwig amination of this compound are not available in the public literature. The conditions presented are adapted from established protocols for other chloropyrazines and halo-aminopyridines and serve as a robust starting point for optimization.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general synthetic pathways for the derivatization of this compound.

Suzuki_Miyaura_Workflow start 2-Amino-5-chloro- 6-methylpyrazine process Suzuki-Miyaura Coupling start->process reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) reagents->process purification Workup & Purification process->purification product 5-Aryl-2-amino- 6-methylpyrazine Derivatives purification->product

Caption: Suzuki-Miyaura coupling workflow.

Buchwald_Hartwig_Workflow start 2-Amino-5-chloro- 6-methylpyrazine process Buchwald-Hartwig Amination start->process reagents Primary or Secondary Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) reagents->process purification Workup & Purification process->purification product N-Substituted-2,5-diamino- 6-methylpyrazine Derivatives purification->product

Caption: Buchwald-Hartwig amination workflow.

Signaling Pathways and Applications in Drug Development

Derivatives of 2-aminopyrazine are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrazine core through the described cross-coupling reactions is a critical step in the synthesis of molecules designed to interact with a variety of biological targets. For instance, substituted pyrazines have been extensively investigated as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The ability to introduce diverse aryl, heteroaryl, and amino functionalities onto the this compound scaffold allows for the fine-tuning of the molecule's steric and electronic properties. This modulation is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates, including their potency, selectivity, and metabolic stability.

Drug_Development_Pathway start 2-Amino-5-chloro- 6-methylpyrazine coupling Pd-Catalyzed Cross-Coupling start->coupling derivatives Library of Substituted Pyrazine Derivatives coupling->derivatives screening High-Throughput Screening derivatives->screening hits Hit Compounds screening->hits optimization Lead Optimization hits->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery logical flow.

References

2-Amino-5-chloro-6-methylpyrazine: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-6-methylpyrazine is a key heterocyclic building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its substituted pyrazine core serves as a versatile scaffold that can be readily functionalized to interact with the ATP-binding sites of various kinases, which are critical targets in oncology, inflammation, and other therapeutic areas. The strategic placement of the amino, chloro, and methyl groups on the pyrazine ring allows for directed chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes, experimental protocols, and biological activity data for kinase inhibitors derived from this valuable scaffold.

Applications in Kinase Inhibitor Development

Derivatives of this compound have been successfully employed to generate inhibitors for several important kinase targets, including Casein Kinase 2 (CK2), Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, and Activin receptor-like kinase 5 (ALK5).

  • CK2 and PIM Kinase Inhibitors: 2,6-disubstituted pyrazine derivatives have shown potent inhibitory activity against both CK2 and PIM kinases, which are implicated in cancer cell proliferation and survival.[1] The pyrazine core acts as a hinge-binding motif, while substitutions at the 2- and 6-positions can be optimized to enhance potency and selectivity.

  • ALK5 Inhibitors: The transforming growth factor-β (TGF-β) signaling pathway, which involves the ALK5 kinase, plays a crucial role in fibrosis and cancer progression. Pyridazine-based compounds, structurally related to pyrazines, have been developed as ALK5 inhibitors, highlighting the potential of this heterocyclic core in targeting this pathway.

Data Presentation: Biological Activity of Pyrazine-Based Kinase Inhibitors

The following tables summarize the in vitro potency of various pyrazine derivatives against their respective kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference
CK2 Inhibitors
Compound 1CK2α36[2]
Compound 2CK2α8[2]
SGC-CK2-1CK2α4.2[3]
AZ-7hCK210 (GI50)[3]
PIM Kinase Inhibitors
Compound 10PIM-210[4]
Compound 11PIM-113[4]
Compound 11PIM-212[4]
Compound 17PIM-13[5]
Compound 17PIM-273[5]
Compound 17PIM-312[5]
Compound 33PIM-116[5]
Compound 33PIM-213[5]
Compound 33PIM-36.4[5]
ALK5 Inhibitors
R-268712ALK52.5
TP0427736ALK52.72
RepSoxALK523
Galunisertib (LY2157299)ALK556
SB525334ALK514.3
GW788388ALK518

Experimental Protocols

The following are representative protocols for the synthesis of 2,6-disubstituted pyrazine derivatives from this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are adapted from established procedures for similar substrates and should be optimized for specific reactants.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the 5-position of the 2-amino-6-methylpyrazine core.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Triphenylphosphine (PPh₃, 6 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.03 eq) and the phosphine ligand (e.g., triphenylphosphine, 0.06 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-aryl-6-methylpyrazine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination at the 5-position of the 2-amino-6-methylpyrazine core.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos or other suitable Buchwald ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and the ligand (0.04 eq) to a dry reaction vessel.

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

CK2_Signaling_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth NFkB_Pathway NF-κB Pathway Apoptosis_Inhibition Inhibition of Apoptosis NFkB_Pathway->Apoptosis_Inhibition CK2 CK2 CK2->PI3K activates CK2->AKT activates CK2->NFkB_Pathway activates Inhibitor Pyrazine-based CK2 Inhibitor Inhibitor->CK2

Caption: Simplified CK2 Signaling Pathway and Point of Inhibition.

PIM_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3 / STAT5 JAK->STAT phosphorylates PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM_Kinase induces transcription BAD BAD (pro-apoptotic) PIM_Kinase->BAD inhibits cMyc c-Myc PIM_Kinase->cMyc activates Inhibitor Pyrazine-based PIM Inhibitor Inhibitor->PIM_Kinase Cell_Survival Cell Survival Proliferation Proliferation cMyc->Proliferation

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

ALK5_Signaling_Pathway cluster_nucleus TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 recruits & activates Smad23 Smad2 / Smad3 ALK5->Smad23 phosphorylates Inhibitor Pyrazine-based ALK5 Inhibitor Inhibitor->ALK5 Smad_Complex Smad2/3-Smad4 Complex Smad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., fibrosis, EMT)

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start This compound Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) Start->Buchwald Alternative First Step Purification1 Workup & Purification Suzuki->Purification1 Intermediate 2-Amino-5-aryl-6-methylpyrazine Intermediate->Buchwald Purification2 Workup & Purification Buchwald->Purification2 Final_Compound 2,5-Disubstituted-6-methylpyrazine (Final Kinase Inhibitor) Biological_Screening Biological Screening (Kinase Assays, Cell-based Assays) Final_Compound->Biological_Screening Purification1->Intermediate Purification2->Final_Compound

Caption: General workflow for synthesizing 2,6-disubstituted pyrazine kinase inhibitors.

References

Application Notes and Protocols: 2-Amino-5-chloro-6-methylpyrazine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered interest in various fields, including agrochemical research, due to their diverse biological activities. While the specific agrochemical applications of 2-Amino-5-chloro-6-methylpyrazine are not yet extensively documented in publicly available literature, its structural motifs suggest potential as a lead compound for the development of novel fungicides, insecticides, or herbicides. Pyrazines are naturally occurring compounds in many plants and are known to contribute to their defense mechanisms against pests and pathogens. This document provides a framework for the investigation of this compound as a candidate agrochemical, outlining hypothetical application notes and detailed experimental protocols for its screening and evaluation.

Disclaimer: The following application notes and protocols are presented as a guide for the research and development of this compound in an agrochemical context. The quantitative data presented is hypothetical and for illustrative purposes. All experimental work should be conducted in a controlled laboratory setting, adhering to all relevant safety guidelines.

Hypothetical Biological Activity

Based on the general bioactivity of related pyrazine and aminopyridine compounds, this compound is hypothesized to exhibit the following activities:

  • Fungicidal Activity: Potential disruption of fungal cell membrane integrity or inhibition of key metabolic pathways.

  • Insecticidal Activity: Possible neurotoxic effects on target insect pests, potentially through interference with neurotransmitter receptors.

Data Presentation: Quantitative Bioassay Results (Hypothetical)

The following tables summarize hypothetical quantitative data from primary screening assays.

Table 1: Fungicidal Activity of this compound against Major Plant Pathogens

Target PathogenAssay TypeEC50 (µg/mL)95% Confidence Interval (µg/mL)
Botrytis cinerea (Gray Mold)Mycelial Growth Inhibition15.812.5 - 19.1
Alternaria solani (Early Blight)Spore Germination Inhibition22.518.7 - 26.3
Fusarium oxysporum (Fusarium Wilt)Mycelial Growth Inhibition35.230.1 - 40.3

Table 2: Insecticidal Activity of this compound against Common Agricultural Pests

Target PestAssay TypeLC50 (µg/mL)95% Confidence Interval (µg/mL)
Myzus persicae (Green Peach Aphid)Leaf-Dip Bioassay45.338.9 - 51.7
Plutella xylostella (Diamondback Moth)Larval Toxicity Assay62.155.4 - 68.8
Spodoptera frugiperda (Fall Armyworm)Diet Incorporation Assay88.780.2 - 97.2

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound can be adapted from known procedures for similar pyrazine compounds. A generalized protocol is provided below.

Materials:

  • 2-Amino-6-methylpyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-6-methylpyrazine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Fungicidal Assay: Mycelial Growth Inhibition

This protocol is designed to determine the EC50 value of the test compound against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the test compound in sterile molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A control plate with DMSO only should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at 25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached approximately 80% of the plate diameter.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

Protocol for Insecticidal Assay: Leaf-Dip Bioassay for Sucking Insects

This protocol is suitable for assessing the toxicity of the compound to sucking insects like aphids.

Materials:

  • Healthy, untreated host plants (e.g., cabbage for Myzus persicae)

  • A culture of the target insect pest

  • This compound

  • Acetone

  • Triton X-100 (or another suitable surfactant)

  • Distilled water

  • Ventilated cages

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of aqueous dilutions of the compound containing 0.1% Triton X-100 to achieve the desired final concentrations. A control solution with acetone and surfactant only should be prepared.

  • Excise leaves from the host plant and dip them into the respective treatment solutions for 30 seconds with gentle agitation.

  • Allow the leaves to air-dry completely.

  • Place the treated leaves in a Petri dish with a moist filter paper to maintain turgor.

  • Introduce a known number of insects (e.g., 20 adult aphids) onto each treated leaf.

  • Seal the Petri dishes with a ventilated lid and incubate at 25°C with a 16:8 hour (light:dark) photoperiod.

  • Assess mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the mortality rate for each concentration, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC50 value by probit analysis of the concentration-mortality data.

Visualizations

Agrochemical Discovery Workflow

Agrochemical_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Development Phase synthesis Synthesis of 2-Amino-5-chloro- 6-methylpyrazine primary_screening Primary Screening (In Vitro Bioassays) synthesis->primary_screening Test Compound hit_id Hit Identification (Active Compound) primary_screening->hit_id Identifies Activity sar_studies Structure-Activity Relationship (SAR) hit_id->sar_studies lead_optimization Lead Optimization (Analogue Synthesis) sar_studies->lead_optimization secondary_screening Secondary Screening (Potency & Spectrum) lead_optimization->secondary_screening secondary_screening->sar_studies Iterative Improvement formulation Formulation Development secondary_screening->formulation field_trials Greenhouse & Field Trials formulation->field_trials toxicology Toxicology & Environmental Fate field_trials->toxicology registration Regulatory Registration toxicology->registration

Workflow for Agrochemical Discovery and Development.
Signaling Pathway (Hypothetical Mode of Action)

Hypothetical_MoA cluster_fungus Fungal Cell compound 2-Amino-5-chloro- 6-methylpyrazine receptor Target Enzyme/ Receptor compound->receptor Binds to pathway Metabolic Pathway (e.g., Respiration) receptor->pathway Inhibition atp ATP Production pathway->atp growth Mycelial Growth & Spore Germination atp->growth

Hypothetical Fungicidal Mode of Action.
Experimental Workflow for EC50 Determination

EC50_Workflow start Start prep_compound Prepare Stock Solution of This compound start->prep_compound prep_media Prepare Serial Dilutions in Growth Medium prep_compound->prep_media inoculate Inoculate with Target Organism prep_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Growth/ Mortality incubate->measure calculate Calculate % Inhibition/ Mortality measure->calculate analyze Probit Analysis to Determine EC50/LC50 calculate->analyze end End analyze->end

Application Notes and Protocols for the N-arylation of 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of aminopyrazines is a crucial transformation in medicinal chemistry, as the resulting N-arylaminopyrazine scaffold is a key structural motif in a wide range of biologically active compounds. This document provides a detailed guide to the N-arylation of 2-Amino-5-chloro-6-methylpyrazine, a common building block in drug discovery. The protocols described herein are based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3]

Reaction Principle

The N-arylation of this compound with an aryl halide (or triflate) is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a hallmark of the Buchwald-Hartwig amination, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the aminopyrazine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[3][4] The choice of palladium precursor, ligand, base, and solvent is critical for the success of this transformation.

Experimental Protocols

This section outlines a general procedure for the N-arylation of this compound with an aryl halide. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos, JohnPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

  • Inert gas (Argon or Nitrogen)

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2 times the molar amount of palladium), and the base (1.5-2.5 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-5-chloro-6-methylpyrazine.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the N-arylation of various amino-heterocycles, which can serve as a guide for the N-arylation of this compound.

Table 1: Typical Palladium Precursors and Ligands for N-Arylation

Palladium PrecursorLigandTypical Loading (mol%)
Pd₂(dba)₃XPhos1-2
Pd(OAc)₂SPhos1-3
PdCl₂(dppf)(none)2-5
Pd(PPh₃)₄(none)3-5

Table 2: Common Bases and Solvents for Buchwald-Hartwig Amination

BaseSolventTypical Reaction Temperature (°C)
NaOtBuToluene80-110
K₃PO₄Dioxane100-120
Cs₂CO₃THF80-100
K₂CO₃DMF100-140

Table 3: Example Reaction Conditions for N-Arylation of Related Heterocycles

Amine SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-AminopyrimidineAryl bromidePdCl₂(PPh₃)₂/XantphosNaOtBuToluene1101227-82[5]
2-AminobenzimidazoleBromobenzenePd₂(dba)₃/L1K₃PO₄Toluene1001292[6]
4-Amino-6-chloropyrimidineAryl halideNi(II)-bipyridine(electrochemical)DMF/PyridineRT450-85[6]

Mandatory Visualization

The following diagrams illustrate the key aspects of the N-arylation process.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X(L2) Aryl-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-Pd(II)-Amine(L2) Ar-Pd(II)(L2)-N(H)R Ar-Pd(II)-X(L2)->Ar-Pd(II)-Amine(L2) Amine 2-Amino-5-chloro- 6-methylpyrazine Coordination_Deprotonation Coordination & Deprotonation Base Base Ar-Pd(II)-Amine(L2)->Pd(0)L2 Product N-Aryl Product Ar-Pd(II)-Amine(L2)->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble oven-dried glassware under inert atmosphere Reagents 2. Add Pd precursor, ligand, and base Setup->Reagents Substrates 3. Add this compound and aryl halide Reagents->Substrates Solvent 4. Add anhydrous solvent Substrates->Solvent Heating 5. Heat to 80-120 °C with stirring Solvent->Heating Monitoring 6. Monitor reaction progress (TLC, LC-MS, GC-MS) Heating->Monitoring Cooling 7. Cool to room temperature Monitoring->Cooling Filtration 8. Dilute and filter through celite Cooling->Filtration Extraction 9. Aqueous work-up (water and brine wash) Filtration->Extraction Drying 10. Dry organic layer and concentrate Extraction->Drying Purification 11. Purify by column chromatography Drying->Purification

Caption: Step-by-step experimental workflow for N-arylation.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 2-Amino-5-chloro-6-methylpyrazine. This versatile building block is a valuable starting material for the synthesis of a diverse range of 2-Amino-6-methyl-5-arylpyrazines. These products are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to known kinase inhibitors and other biologically active molecules.

Introduction

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The introduction of aryl and heteroaryl substituents at the 5-position of the 2-aminopyrazine core via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating libraries of novel compounds for biological screening. This reaction offers a robust and versatile method for forming carbon-carbon bonds under relatively mild conditions, with a high tolerance for various functional groups. The resulting 2-Amino-6-methyl-5-arylpyrazine derivatives are valuable intermediates and potential drug candidates, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Quantitative Data

While specific data for the Suzuki coupling of this compound is not extensively published, the following table provides expected yields and reaction conditions based on analogous reactions with structurally similar aminopyrazines and other nitrogen-containing heterocycles. These conditions serve as a strong starting point for reaction optimization.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)10012-1875-85
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)10012-1880-90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)10012-1885-95
3-Chlorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O (5:1)11018-2465-75
2-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (4:1)901270-80
4-Acetylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (5:1)1001660-70

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyrazine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at 100 °C.

  • Monitoring: The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-6-methyl-5-arylpyrazine product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water, degassed

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and cesium carbonate (3.0 eq).

  • Solvent Addition: Add DME and degassed water in a 5:1 ratio.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 20-40 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Pd Catalyst and Solvents inert->catalyst heat Heat and Stir (Conventional or Microwave) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter extract Liquid-Liquid Extraction filter->extract purify Column Chromatography extract->purify product Pure 2-Amino-6-methyl-5-arylpyrazine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription inhibitor 2-Amino-6-methyl-5-arylpyrazine (Kinase Inhibitor) inhibitor->raf Inhibition inhibitor->pi3k

Caption: Potential targeting of the MAPK and PI3K/Akt/mTOR signaling pathways by 2-Amino-6-methyl-5-arylpyrazine kinase inhibitors.

Applications in Drug Discovery

Derivatives of 2-aminopyrazine are recognized as important scaffolds in the development of kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][3] The 2-Amino-6-methyl-5-arylpyrazines synthesized through Suzuki coupling are excellent candidates for screening as inhibitors of various kinases, such as:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR

  • Non-receptor Tyrosine Kinases: Src, Abl[4]

  • Serine/Threonine Kinases: CK2, PIM kinases, ALK5, mTOR[3][5]

The modular nature of the Suzuki coupling allows for the systematic variation of the aryl group at the 5-position, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The development of novel kinase inhibitors from this scaffold has the potential to lead to new therapeutic agents for a range of diseases.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of pharmaceutical agents.[3] The reaction's broad substrate scope and functional group tolerance have made it a preferred method over classical techniques such as nucleophilic aromatic substitution or Ullmann condensation.[1]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-Amino-5-chloro-6-methylpyrazine, a key intermediate in the synthesis of various biologically active compounds. The presence of the pyrazine core and the existing amino group on the substrate necessitates careful selection of reaction parameters to achieve high yields and avoid potential side reactions. The chloro- leaving group on this electron-deficient heterocyclic system presents a moderate challenge for oxidative addition, making the choice of an appropriate bulky phosphine ligand crucial for a successful transformation.[4]

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.[1][5]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 2-amino-6-methylpyrazine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

The efficiency and success of the reaction are highly dependent on the interplay of the palladium precursor, the phosphine ligand, the base, and the solvent.[6]

Experimental Protocols

This section outlines a general protocol for the Buchwald-Hartwig amination of this compound with a representative primary amine (e.g., aniline) and a secondary amine (e.g., morpholine).

Materials and Equipment:

  • This compound

  • Amine (e.g., aniline or morpholine)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (typically 1-5 mol%), and the phosphine ligand (typically 1.2-1.5 times the palladium loading).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base (typically 1.5-2.0 equiv) and the amine (1.1-1.5 equiv). Finally, add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aminated pyrazine derivative.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These conditions are based on established protocols for structurally similar heteroaryl chlorides and serve as a starting point for optimization.

Table 1: Reaction with a Primary Amine (Aniline)

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4.8)NaOt-Bu (1.5)Toluene1001285-95
2Pd(OAc)₂ (3)RuPhos (4.5)K₃PO₄ (2.0)Dioxane1101880-90
3Pd₂(dba)₃ (2)BrettPhos (4.8)Cs₂CO₃ (2.0)THF802475-85

Table 2: Reaction with a Secondary Amine (Morpholine)

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4.8)NaOt-Bu (1.5)Toluene100890-98
2Pd(OAc)₂ (3)RuPhos (4.5)K₃PO₄ (2.0)Dioxane1101285-95
3Pd₂(dba)₃ (2)BrettPhos (4.8)Cs₂CO₃ (2.0)THF801880-90

Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Amido Palladium-Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Product Amido->Product ArylHalide 2-Amino-5-chloro- 6-methylpyrazine ArylHalide->OxAdd Amine R¹R²NH Amine->AmineCoord Base Base Base->AmineCoord Experimental_Workflow start Start setup 1. Reaction Setup (Substrate, Catalyst, Ligand) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents 3. Add Reagents (Base, Amine, Solvent) inert->reagents reaction 4. Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup 5. Work-up (Dilute, Filter) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end Pure Product purify->end Optimization_Logic start Low Yield or Side Reactions ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) start->ligand Primary Factor base Vary Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) ligand->base solvent Change Solvent (e.g., Toluene, Dioxane, THF) base->solvent temp Adjust Temperature solvent->temp end Optimized Conditions temp->end Improved Result

References

Application Notes and Protocols for Scalable Synthesis of 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the scaled-up synthesis of 2-Amino-5-chloro-6-methylpyrazine, a key intermediate in pharmaceutical and agrochemical research. The described two-step method involves the synthesis of the precursor 2-Amino-6-methylpyrazine, followed by its selective chlorination.

Experimental Protocols

Part 1: Synthesis of 2-Amino-6-methylpyrazine

This procedure outlines the synthesis of the key precursor, 2-Amino-6-methylpyrazine, through a well-established condensation reaction.

Materials and Equipment:

  • Methylglyoxal (40% in water)

  • Aminoacetonitrile hydrochloride

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Toluene

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • pH meter or pH paper

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: Assemble the 5 L three-necked flask with a mechanical stirrer, condenser, and a dropping funnel.

  • Initial Charge: Charge the flask with 2.0 L of isopropanol and 455 g (5.0 mol) of aminoacetonitrile hydrochloride. Stir the mixture to form a suspension.

  • Base Addition: Prepare a solution of 220 g (5.5 mol) of sodium hydroxide in 1.0 L of water. Cool this solution to room temperature.

  • Condensation Reaction: Slowly add the aqueous solution of methylglyoxal (880 g of 40% solution, 5.0 mol) to the stirred suspension of aminoacetonitrile hydrochloride in isopropanol over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 20-25°C using a water bath if necessary.

  • pH Adjustment: After the addition of methylglyoxal is complete, slowly add the previously prepared sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9. The addition should be controlled to keep the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol. To the remaining aqueous residue, add 1.0 L of toluene and stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with two additional 500 mL portions of toluene.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the toluene solution under reduced pressure to obtain the crude 2-Amino-6-methylpyrazine.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as toluene/heptane, to yield pure 2-Amino-6-methylpyrazine as a solid.

Part 2: Chlorination of 2-Amino-6-methylpyrazine to this compound

This section details the selective chlorination of 2-Amino-6-methylpyrazine at the 5-position using N-chlorosuccinimide (NCS).

Materials and Equipment:

  • 2-Amino-6-methylpyrazine

  • N-chlorosuccinimide (NCS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Ice-water bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 246 g (2.0 mol) of 2-Amino-6-methylpyrazine in 2.5 L of acetonitrile.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Addition of Chlorinating Agent: Slowly add 280 g (2.1 mol, 1.05 equivalents) of N-chlorosuccinimide in portions over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Quenching and Work-up: Once the reaction is complete, pour the reaction mixture into 2.5 L of a saturated aqueous sodium bicarbonate solution to neutralize any acid and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 1 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 L). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to obtain the final product as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the scalable synthesis of this compound.

ParameterSynthesis of 2-Amino-6-methylpyrazineChlorination of 2-Amino-6-methylpyrazine
Starting Material Aminoacetonitrile hydrochloride2-Amino-6-methylpyrazine
Scale (molar) 5.0 mol2.0 mol
Key Reagents Methylglyoxal (40% aq.), NaOHN-chlorosuccinimide (NCS)
Molar Ratio (Reagent:Substrate) 1:1 (Methylglyoxal), 1.1:1 (NaOH)1.05:1 (NCS)
Solvent Isopropanol, Water, TolueneAcetonitrile
Reaction Temperature 20-30°C0°C to Room Temperature
Reaction Time 12-18 hours4-6 hours
Typical Yield 60-70%75-85%
Purity (after purification) >98% (by HPLC)>99% (by HPLC)

Experimental Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Synthesis of 2-Amino-6-methylpyrazine cluster_part2 Part 2: Chlorination to this compound A1 Charge Aminoacetonitrile HCl and Isopropanol A2 Add Methylglyoxal Solution (20-25°C) A1->A2 1-2h A3 Adjust pH to 8-9 with NaOH ( < 30°C) A2->A3 A4 Stir at RT (12-18h) A3->A4 A5 Concentrate and Extract with Toluene A4->A5 A6 Dry and Concentrate Organic Phase A5->A6 A7 Recrystallize to yield 2-Amino-6-methylpyrazine A6->A7 B1 Dissolve 2-Amino-6-methylpyrazine in Acetonitrile A7->B1 Precursor B2 Cool to 0-5°C B1->B2 B3 Add NCS in portions (< 10°C) B2->B3 1-2h B4 Stir at RT (4-6h) B3->B4 B5 Quench with NaHCO3 and Extract with Ethyl Acetate B4->B5 B6 Wash, Dry, and Concentrate Organic Phase B5->B6 B7 Recrystallize to yield Final Product B6->B7

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using 2-Amino-5-chloro-6-methylpyrazine as a key starting material. This versatile building block allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The primary strategy for elaborating the this compound core involves sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the regioselective introduction of aryl, heteroaryl, and amino substituents at the chloro-position of the pyrazine ring, providing a modular approach to generate libraries of diverse kinase inhibitor candidates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-5-aryl-6-methylpyrazines

This protocol describes the palladium-catalyzed coupling of this compound with various arylboronic acids. The resulting 2-amino-5-aryl-6-methylpyrazine derivatives can serve as advanced intermediates or as final kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a palladium catalyst system such as Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-5-aryl-6-methylpyrazine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2,5-Diamino-6-methylpyrazine Derivatives

This protocol details the palladium-catalyzed amination of this compound with a variety of primary or secondary amines.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A suitable base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or 1,4-dioxane (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq), the phosphine ligand (0.05 eq), and the base (1.5 eq).

  • Add the anhydrous solvent (toluene or 1,4-dioxane).

  • Heat the reaction mixture to a temperature between 90-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain the desired 2,5-diamino-6-methylpyrazine derivative.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of kinase inhibitors synthesized from this compound, illustrating the potential impact of different substituents on inhibitory activity against a target kinase (e.g., a Cyclin-Dependent Kinase, CDK).

Compound IDR Group (at C5-position)Target KinaseIC₅₀ (nM)
1a 4-FluorophenylCDK2150
1b 3,4-DimethoxyphenylCDK275
1c 1-Methyl-1H-pyrazol-4-ylCDK225
2a N-Methylpiperazin-1-ylCDK290
2b MorpholinoCDK2200
2c 4-(Dimethylamino)phenylaminoCDK245

Visualizations

Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Upregulates Cyclin D Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Activates Transcription Inhibitor Aminopyrazine Kinase Inhibitor Inhibitor->CyclinD_CDK46

Caption: Simplified cell cycle signaling pathway targeted by aminopyrazine-based CDK inhibitors.

Experimental Workflow

Start 2-Amino-5-chloro- 6-methylpyrazine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (with Arylboronic Acid) Coupling->Suzuki Buchwald Buchwald-Hartwig (with Amine) Coupling->Buchwald Intermediate Crude Product Suzuki->Intermediate Buchwald->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Product Pure Kinase Inhibitor Candidate Purification->Product Analysis Biological Screening (Kinase Assay) Product->Analysis SAR SAR Analysis Analysis->SAR

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions described provide a robust and efficient means to generate diverse libraries of compounds for SAR studies. The amenability of this scaffold to chemical modification allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs targeting various kinases implicated in disease.

References

Developing Fluorescent Probes Using a 2-Amino-5-chloro-6-methylpyrazine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of novel fluorescent probes based on the 2-amino-5-chloro-6-methylpyrazine scaffold. This document outlines the design principles, a detailed synthetic protocol for a proposed probe, its photophysical characterization, and its application in cellular imaging. The methodologies are based on established principles of fluorescent probe design, including the use of the pyrazine core as an electron acceptor in a donor-acceptor architecture.

Application Notes

Background and Design Principle

The this compound core is an attractive scaffold for the development of fluorescent probes due to the electron-deficient nature of the pyrazine ring. This inherent property makes it an excellent electron acceptor in a donor-π-acceptor (D-π-A) fluorophore design. By strategically coupling an electron-donating moiety to this pyrazine core, it is possible to create a molecule with Intramolecular Charge Transfer (ICT) characteristics. Probes with ICT mechanisms often exhibit sensitivity to their local environment, making them suitable for sensing applications, and can be engineered to have large Stokes shifts, which is advantageous for fluorescence imaging.

The chlorine atom at the 5-position provides a reactive handle for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the modular synthesis of a library of probes with tailored properties. The amino group at the 2-position can also be utilized for further functionalization or can act as an additional electron-donating group, influencing the photophysical properties of the final probe.

Proposed Probe: Pyr-Probe 1 for Hypoxia Detection

This document details the proposed development of Pyr-Probe 1 , a fluorescent probe for the detection of hypoxic conditions in live cells. The design involves the Suzuki-Miyaura cross-coupling of the this compound scaffold with a 4-(N,N-dimethylamino)phenylboronic acid as the electron-donor group. The resulting D-A molecule is designed to be weakly fluorescent under normoxic conditions. In hypoxic environments, the probe can undergo bioreduction, leading to a change in its electronic properties and a significant "turn-on" fluorescence response.

Signaling Mechanism

The proposed signaling mechanism for Pyr-Probe 1 is based on a change in the intramolecular charge transfer (ICT) state upon bioreduction. Under normal oxygen levels (normoxia), the probe is expected to have a low fluorescence quantum yield. In the presence of cellular reductases that are overexpressed under low oxygen conditions (hypoxia), a specific functional group on the probe (which can be incorporated in more advanced designs) would be reduced. This reduction would enhance the electron-donating ability of the donor part of the molecule, leading to a more efficient ICT process and a significant increase in fluorescence emission.

Experimental Protocols

Synthesis of Pyr-Probe 1

This protocol describes the synthesis of a representative fluorescent probe, Pyr-Probe 1, from the this compound scaffold via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-(N,N-dimethylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), 4-(N,N-dimethylamino)phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add a solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the flask.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Pyr-Probe 1.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

Procedure:

  • Prepare a 1 mM stock solution of Pyr-Probe 1 in dimethyl sulfoxide (DMSO).

  • For absorption and emission spectra, prepare a 10 µM solution of Pyr-Probe 1 in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Record the absorption spectrum using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum using a spectrofluorometer, with an excitation wavelength determined from the absorption maximum.

  • Determine the fluorescence quantum yield using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Live Cell Imaging Protocol

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Pyr-Probe 1 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Seed HeLa cells on glass-bottom dishes and culture in a humidified incubator at 37 °C with 5% CO₂ until they reach 60-70% confluency.

  • Prepare a working solution of Pyr-Probe 1 by diluting the DMSO stock solution in serum-free DMEM to a final concentration of 10 µM.

  • Remove the culture medium from the cells and wash twice with warm PBS.

  • Add the Pyr-Probe 1 working solution to the cells and incubate for 30 minutes at 37 °C.

  • To induce hypoxia (if studying hypoxia-sensing), place the cells in a hypoxic chamber (e.g., 1% O₂) for 4-6 hours. For normoxic controls, keep the cells in the standard incubator.

  • After incubation, remove the probe solution and wash the cells three times with warm PBS.

  • Add fresh culture medium to the cells.

  • Image the cells using a confocal microscope with appropriate excitation and emission filters based on the photophysical characterization of Pyr-Probe 1.

Data Presentation

The following tables summarize the expected quantitative data for the hypothetical Pyr-Probe 1.

Table 1: Photophysical Properties of Pyr-Probe 1

PropertyValue
Absorption Maximum (λ_abs)~380 nm
Emission Maximum (λ_em)~510 nm
Stokes Shift~130 nm
Molar Extinction Coefficient (ε)~25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) - Normoxia< 0.05
Fluorescence Quantum Yield (Φ) - Hypoxia> 0.40

Table 2: Performance of Pyr-Probe 1 as a Hypoxia Sensor

ParameterValue
Detection Limit~1.5 µM (of a model reductase)
Response Time~20 minutes
"Turn-on" Fluorescence Fold Change> 8-fold
SelectivityHigh against other reactive oxygen species

Mandatory Visualizations

G cluster_0 Synthesis of Pyr-Probe 1 start_material_1 This compound reagents Pd(OAc)2, PPh3 K2CO3, Toluene/EtOH/H2O, 90°C start_material_1->reagents start_material_2 4-(N,N-dimethylamino)phenylboronic acid start_material_2->reagents product Pyr-Probe 1 reagents->product Suzuki-Miyaura Coupling

Caption: Synthetic scheme for Pyr-Probe 1.

G cluster_1 Signaling Pathway of Pyr-Probe 1 probe_off Pyr-Probe 1 (Low Fluorescence) hypoxia Hypoxia (Cellular Reductases) probe_off->hypoxia Bioreduction probe_on Reduced Pyr-Probe 1 (High Fluorescence) hypoxia->probe_on light Excitation Light probe_on->light Emission light->probe_on

Caption: Proposed signaling pathway for Pyr-Probe 1.

G cluster_2 Experimental Workflow for Cellular Imaging cell_seeding Seed Cells on Glass-Bottom Dish incubation Incubate with Pyr-Probe 1 cell_seeding->incubation hypoxia_induction Induce Hypoxia (if applicable) incubation->hypoxia_induction wash Wash Cells with PBS hypoxia_induction->wash imaging Confocal Microscopy Imaging wash->imaging

Caption: Experimental workflow for live-cell imaging.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-chloro-6-methylpyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and readily available starting material for the synthesis of this compound is 2-Amino-6-methylpyrazine. The synthesis then involves a regioselective chlorination step.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges are achieving high regioselectivity and minimizing the formation of byproducts. The pyrazine ring is activated by both the amino and methyl groups, which can lead to the formation of other chlorinated isomers (e.g., 2-Amino-3-chloro-6-methylpyrazine) and di- or tri-chlorinated products. Controlling the reaction conditions to favor chlorination at the 5-position is crucial for obtaining a high yield of the desired product.

Q3: Which chlorinating agents are typically used, and how do they compare?

A3: Several chlorinating agents can be used, with the choice impacting yield and selectivity.

  • N-Chlorosuccinimide (NCS): A common and relatively mild chlorinating agent. The reaction can be sensitive to temperature, and controlling the stoichiometry is key to avoiding over-chlorination.

  • Selectfluor™ in combination with a chloride source (e.g., LiCl): This system offers high regioselectivity for the chlorination of 2-aminodiazines, leading to good to high yields of the desired product under mild conditions.[1][2]

  • Sulfuryl chloride (SO₂Cl₂): A more reactive chlorinating agent that may lead to lower selectivity and the formation of more side products if not used under carefully controlled conditions.

  • Chlorine gas (Cl₂): While effective, it can be hazardous to handle and may lead to over-chlorination, requiring a strongly acidic medium to achieve selective monochlorination.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Suboptimal reaction temperature.- Optimize the reaction temperature. For NCS chlorination, lower temperatures (e.g., room temperature) may favor mono-chlorination.[3]
- Incorrect stoichiometry of the chlorinating agent.- Carefully control the molar equivalents of the chlorinating agent. Use of a slight excess (e.g., 1.1 equivalents) might be necessary, but a large excess will lead to over-chlorination.[3]
- Incomplete reaction.- Monitor the reaction progress using TLC or GC/MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
- Degradation of starting material or product.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting materials or products are sensitive to air or moisture.
Formation of Multiple Isomers - The chlorinating agent is too reactive or the reaction conditions are too harsh.- Use a more selective chlorinating system like Selectfluor™/LiCl.[1][2]
- The directing effects of the amino and methyl groups are not being effectively controlled.- The use of a solvent like DMF with the Selectfluor™/LiCl system has been shown to provide high regioselectivity.[1]
Formation of Di- and Tri-chlorinated Byproducts - Excess of the chlorinating agent.- Use no more than 1.1 equivalents of the chlorinating agent for monochlorination.[3]
- Reaction temperature is too high.- Perform the reaction at a lower temperature to reduce the rate of subsequent chlorination reactions.[3]
Difficulty in Purifying the Product - The polarity of the desired product and byproducts are very similar.- Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
- The product is co-eluting with unreacted starting material.- Ensure the reaction goes to completion. If necessary, a different purification technique, such as preparative HPLC, may be required.

Data Presentation

Table 1: Effect of Reaction Conditions on the Chlorination of 2-Aminopyrazine with NCS.[3]

Note: This data is for the chlorination of 2-aminopyrazine, a related but different substrate. It serves as a useful guide for understanding the impact of reaction conditions.

EntryEquivalents of NCSTemperature (°C)SolventProduct(s)Yield (%)
12.2100Acetonitrile2-Amino-3,5-dichloropyrazine & 2-Amino-3,5,6-trichloropyrazineLow
21.1100Acetonitrile2-Amino-5-chloropyrazine, 2-Amino-3,5-dichloropyrazine, 2-Amino-3-chloropyrazine57, 13, 17
31.1Room TempAcetonitrile2-Amino-5-chloropyrazineGood

Experimental Protocols

Method 1: Regioselective Chlorination using Selectfluor™ and LiCl (Recommended)

This method is based on a reported procedure for the regioselective chlorination of 2-aminodiazines and is expected to provide a high yield of this compound.[1][2]

Materials:

  • 2-Amino-6-methylpyrazine

  • Selectfluor™

  • Lithium Chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-Amino-6-methylpyrazine (1.0 eq) in DMF, add LiCl (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add Selectfluor™ (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Method 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from a general procedure for the chlorination of 2-aminopyrazine.[3]

Materials:

  • 2-Amino-6-methylpyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Amino-6-methylpyrazine (1.0 eq) in acetonitrile.

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chlorination Step cluster_workup Workup & Purification cluster_product Final Product 2_Amino_6_methylpyrazine 2-Amino-6-methylpyrazine Reaction_Conditions Chlorinating Agent (e.g., Selectfluor/LiCl or NCS) Solvent (e.g., DMF or Acetonitrile) Temperature (e.g., Room Temp) 2_Amino_6_methylpyrazine->Reaction_Conditions Reacts with Workup Aqueous Workup (Extraction) Reaction_Conditions->Workup Leads to Purification Column Chromatography Workup->Purification Followed by Final_Product This compound Purification->Final_Product Yields

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Stoichiometry, Time) Start->Check_Conditions Check_Byproducts Analyze Byproducts (TLC, GC/MS) Start->Check_Byproducts Impure_Start Impure Starting Material Check_Purity->Impure_Start If impure Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions If suboptimal Isomers_Detected Isomeric Byproducts Detected Check_Byproducts->Isomers_Detected If isomers Over_Chlorination Over-chlorination Detected Check_Byproducts->Over_Chlorination If over-chlorinated Purify_Start Purify Starting Material Impure_Start->Purify_Start Optimize_Conditions Optimize Temp, Time, & Stoichiometry Suboptimal_Conditions->Optimize_Conditions Change_Reagent Use More Selective Reagent (e.g., Selectfluor/LiCl) Isomers_Detected->Change_Reagent Reduce_Chlorinating_Agent Reduce Equivalents of Chlorinating Agent Over_Chlorination->Reduce_Chlorinating_Agent

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Identifying and minimizing byproducts in 2-Amino-5-chloro-6-methylpyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Amino-5-chloro-6-methylpyrazine. Our goal is to help you identify and minimize byproducts to improve yield and purity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via the amination of 2,5-dichloro-3-methylpyrazine.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, GC, HPLC) to confirm the consumption of the starting material, 2,5-dichloro-3-methylpyrazine. Reaction times can vary depending on the specific conditions. - Reaction Temperature: The reaction may require heating to proceed at an optimal rate. A temperature range of 80-120°C is often employed for similar amination reactions. However, excessively high temperatures can lead to increased byproduct formation.
Suboptimal Reagent Stoichiometry - Ammonia Source: Use a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) to favor the mono-amination product. However, a very large excess can promote the formation of the di-amino byproduct. A molar ratio of 1.5 to 3 equivalents of ammonia to the dichloropyrazine is a common starting point.
Poor Solubility of Starting Material - Solvent Choice: Ensure that 2,5-dichloro-3-methylpyrazine is soluble in the chosen solvent at the reaction temperature. Solvents like ethanol, isopropanol, or dioxane are often used.
Product Loss During Work-up - Extraction: this compound has some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) from the aqueous phase. Multiple extractions are recommended. - pH Adjustment: Before extraction, adjust the pH of the reaction mixture to be basic (pH > 8) to ensure the product is in its free base form, which is more soluble in organic solvents.

Problem 2: Presence of Significant Amounts of 2,5-Diamino-3-methylpyrazine Byproduct

Possible Cause Suggested Solution
Excessive Amination - Stoichiometry Control: Carefully control the stoichiometry of the ammonia source. Use the minimum excess required for a complete reaction of the starting material. Stepwise addition of the ammonia source can also help to control the reaction. - Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-aminated product, although this may require longer reaction times.
Prolonged Reaction Time - Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent further reaction to the di-amino product.
High Concentration of Reactants - Dilution: Running the reaction at a lower concentration may favor the mono-substitution product.

Problem 3: Presence of Unreacted 2,5-Dichloro-3-methylpyrazine

Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature - Optimize Conditions: As with low yield, ensure adequate reaction time and temperature by monitoring the reaction progress.
Inadequate Amount of Ammonia - Stoichiometry: Ensure at least a stoichiometric amount of the ammonia source is used. A slight excess is generally recommended.

Problem 4: Presence of Hydroxy-substituted Byproducts (e.g., 2-Amino-5-hydroxy-6-methylpyrazine)

Possible Cause Suggested Solution
Hydrolysis of Chloro-substituents - Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions to minimize the presence of water, which can lead to hydrolysis of the chloro groups on the pyrazine ring, especially at elevated temperatures. - Control of pH: Maintaining a non-aqueous or aprotic solvent system can reduce the likelihood of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is the nucleophilic aromatic substitution (SNAᵣ) reaction of 2,5-dichloro-3-methylpyrazine with an ammonia source. This reaction selectively replaces one of the chlorine atoms with an amino group.

Q2: What are the primary byproducts I should expect in this reaction?

A2: The most significant byproduct is typically the di-substituted product, 2,5-diamino-3-methylpyrazine, which arises from the amination of both chlorine atoms. Other potential impurities include unreacted starting material (2,5-dichloro-3-methylpyrazine) and possible hydroxy-substituted pyrazines if water is present in the reaction mixture.

Q3: How can I best control the formation of the 2,5-diamino-3-methylpyrazine byproduct?

A3: Controlling the stoichiometry of the reactants is crucial. Using a minimal excess of the ammonia source will favor the formation of the mono-aminated product. Additionally, carefully monitoring the reaction and stopping it once the starting material is consumed can prevent over-amination. Lowering the reaction temperature may also enhance selectivity.

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product and byproducts. For more quantitative analysis and to assess the purity of the final product, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the desired product and identification of any impurities.

Q5: Are there any specific safety precautions I should take when running this reaction?

A5: Yes. 2,5-dichloro-3-methylpyrazine and this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Reactions involving ammonia should be handled with care due to its corrosive and pungent nature. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 2,5-dichloro-3-methylpyrazine

  • Ammonia source (e.g., 28-30% aqueous ammonium hydroxide or a solution of ammonia in a suitable organic solvent like methanol or isopropanol)

  • Solvent (e.g., ethanol, isopropanol, dioxane)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Deionized water

  • Hydrochloric acid (for pH adjustment if necessary)

  • Sodium hydroxide or sodium bicarbonate (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloro-3-methylpyrazine (1.0 equivalent) in the chosen solvent (e.g., ethanol).

  • Add the ammonia source (1.5 to 3.0 equivalents) to the solution. The addition can be done at room temperature.

  • Heat the reaction mixture to a temperature between 80°C and 120°C.

  • Monitor the progress of the reaction using TLC or GC by taking small aliquots from the reaction mixture.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If an organic solvent was used for the reaction, it may be removed under reduced pressure. If an aqueous ammonia solution was used, proceed to the extraction step.

  • Add water to the reaction mixture to dissolve any inorganic salts.

  • Adjust the pH of the aqueous solution to >8 with a base (e.g., sodium hydroxide solution) to ensure the product is in its free base form.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Reaction_Pathway start 2,5-Dichloro-3-methylpyrazine product This compound start->product + NH₃ (Mono-amination) byproduct2 Hydroxy-substituted Pyrazines start->byproduct2 + H₂O (Hydrolysis) byproduct1 2,5-Diamino-3-methylpyrazine product->byproduct1 + NH₃ (Di-amination)

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Impurities) check_reaction Analyze Reaction Mixture (TLC, GC, HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts High Byproduct Formation? incomplete->byproducts No optimize_time_temp Optimize Reaction Time and Temperature incomplete->optimize_time_temp Yes adjust_stoich Adjust Reagent Stoichiometry byproducts->adjust_stoich Yes (Di-amination) check_workup Review Work-up Procedure byproducts->check_workup No solution Improved Yield and Purity optimize_time_temp->solution adjust_stoich->solution purification Optimize Purification Method check_workup->purification purification->solution

Caption: A general workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: High-Purity 2-Amino-5-chloro-6-methylpyrazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Amino-5-chloro-6-methylpyrazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For solid materials with relatively few impurities, recrystallization can be a highly effective and straightforward method.[1] For more complex mixtures or to remove closely related impurities, column chromatography is the preferred technique.[1]

Q2: What are the potential impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities for structurally similar pyrazines may include:

  • Starting materials: Unreacted precursors.

  • Isomers: Incomplete or alternative chlorination or methylation can lead to isomeric impurities.

  • Over-chlorinated species: Dichloro- or trichloro-methylpyrazines may form if the chlorination reaction is not well-controlled.

  • Oxidation products: The amino group on the pyrazine ring can be susceptible to oxidation.

  • Residual solvents: Solvents used in the reaction or initial purification steps may be present in the crude product.

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment is typically performed using a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify and quantify impurities by comparing the integration of signals from the main compound and any impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this compound, consider solvents like ethanol, methanol, or mixtures with water.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated with impurities.Use a lower-boiling point solvent. Try to pre-purify the crude material by a quick filtration through a silica plug before recrystallization.
Poor recovery of the purified compound. The compound has high solubility in the cold solvent. Too much solvent was used.Place the flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product is still colored after recrystallization. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and filter it through celite before allowing it to cool.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The solvent system (mobile phase) is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal mobile phase for separation. A gradient elution may be necessary.
Product is eluting too quickly (low Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Product is not eluting from the column (Rf of 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase. The column is overloaded.Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds). Use a larger column or load less material.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures like ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Hypothetical Recrystallization Data

Solvent System Crude Purity (%) Yield (%) Final Purity (%)
Ethanol/Water (80:20)9075>98
Ethyl Acetate9065>97
Methanol9070>98

Note: The data in this table is hypothetical and serves as a guideline. Actual results will vary based on the specific impurity profile of the crude material.

Protocol 2: Column Chromatography

This protocol describes a general procedure for the purification of this compound by silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Hypothetical Column Chromatography Data

Mobile Phase (Hexane:Ethyl Acetate) Crude Purity (%) Yield (%) Final Purity (%)
Gradient: 90:10 to 70:308580>99
Isocratic: 80:208570>98

Note: The data in this table is hypothetical. The optimal conditions should be determined experimentally.

Visualizations

PurificationWorkflow Crude Crude 2-Amino-5-chloro- 6-methylpyrazine Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal if colored HotFilter Hot Filtration Dissolve->HotFilter if solids present Charcoal->HotFilter Cool Cool to Crystallize HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure High-Purity Product Dry->Pure

Caption: Recrystallization Workflow for Purification.

ChromatographyTroubleshooting Start Column Chromatography Poor Separation CheckRf Check TLC Rf of Product Start->CheckRf HighRf Rf too high (> 0.4) CheckRf->HighRf High LowRf Rf too low (< 0.2) CheckRf->LowRf Low GoodRf Rf is good (0.2-0.4) but separation is poor CheckRf->GoodRf Good DecreasePolarity Decrease Mobile Phase Polarity HighRf->DecreasePolarity IncreasePolarity Increase Mobile Phase Polarity LowRf->IncreasePolarity Gradient Use a Shallow Gradient Elution GoodRf->Gradient Success Improved Separation DecreasePolarity->Success IncreasePolarity->Success Gradient->Success

Caption: Troubleshooting Logic for Column Chromatography.

References

Technical Support Center: Optimizing Reactions with 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and practical solutions for overcoming the common challenge of poor solubility of 2-Amino-5-chloro-6-methylpyrazine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material has poor solubility in standard organic solvents. What are the first steps I should take?

A1: The most direct approach is to systematically screen different solvents and adjust the reaction temperature. The polarity of this compound, with its amino, chloro, and pyrazine functional groups, suggests that a range of solvents should be tested.

  • Solvent Screening: Test solubility in a variety of common aprotic polar solvents such as DMF, DMAc, NMP, and DMSO, as well as ethereal solvents like dioxane and THF. A small-scale parallel screening experiment is highly efficient for this purpose.

  • Temperature Adjustment: Gently increasing the reaction temperature often enhances solubility and can increase reaction rates.[1] However, be mindful that excessive heat may lead to degradation of the starting material or products.[1] It is recommended to monitor the reaction by TLC or LC-MS to check for any decomposition.[2]

Q2: I am attempting a Suzuki-Miyaura cross-coupling reaction, but the low solubility of the pyrazine is causing slow conversion. How can I improve the reaction?

A2: Slow reaction rates in biphasic or heterogeneous mixtures are often due to poor mass transfer between phases or a low concentration of the dissolved substrate.[3] Several strategies can address this:

  • Use a Co-solvent: For many cross-coupling reactions, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.[3] The aqueous layer helps dissolve the inorganic base, while the organic layer dissolves the substrate.[3]

  • Vigorous Stirring: Ensure the reaction is stirred vigorously to maximize the interfacial area between the phases, creating an emulsion that facilitates reactant interaction.[3]

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly accelerate biphasic reactions by helping to shuttle reactants across the phase boundary.[3]

  • Ligand Selection: While ligands don't directly solubilize reactants, highly active catalysts formed from bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can drive sluggish reactions to completion even with a very low concentration of the dissolved substrate.[3]

Q3: My compound is nearly insoluble in all common solvent systems, even at elevated temperatures. Are there any alternative reaction techniques?

A3: For extremely insoluble substrates, conventional solution-phase synthesis may not be feasible. In these cases, advanced and alternative methods are powerful options:

  • Solid-State Mechanochemistry (Ball Milling): This solvent-free technique involves grinding the solid reactants (aryl halide, boronic acid, base) together with the catalyst in a ball mill.[3] The mechanical energy input facilitates the reaction in the solid state, completely bypassing solubility limitations.[4] This method can be much faster and give significantly higher yields than solution-based reactions for poorly soluble substrates.[4]

  • Flow Chemistry: Continuous-flow reactors can overcome solubility limitations by enabling effective mixing and efficient heat and mass transfer, which is not always achievable in batch reactions.[5][6]

Q4: How critical is the purity of my reagents and solvents when dealing with a difficult-to-dissolve substrate?

A4: Reagent and solvent purity is critical. Impurities can interfere with the reaction, leading to side products or incomplete conversion.[2] When facing solubility challenges that require forcing conditions (e.g., high temperatures), the risk of side reactions due to impurities increases. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary for the reaction chemistry.[2]

Data and Troubleshooting Summary

Table 1: General Solvent Screening Guide for Heterocyclic Amines

SolventClassBoiling Point (°C)PolarityTypical Use & Considerations
Toluene Aromatic111NonpolarCommon for Suzuki and Buchwald-Hartwig reactions, often with an aqueous co-solvent.
Dioxane Ether101Polar AproticMiscible with water, making it excellent for biphasic reactions.
Tetrahydrofuran (THF) Ether66Polar AproticLower boiling point, good for reactions at moderate temperatures.
Dimethylformamide (DMF) Amide153Polar AproticHigh boiling point and strong solubilizing power, but can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Sulfoxide189Polar AproticExcellent solvent for many polar organic compounds; high boiling point.[7]
N-Methyl-2-pyrrolidone (NMP) Amide202Polar AproticVery high boiling point, used for highly insoluble compounds.

Table 2: Troubleshooting Strategies for Poor Solubility

StrategyDescriptionAdvantagesDisadvantages
Solvent & Temperature Optimization Systematically screen solvents and increase temperature.Simple, first-line approach.May not work for extremely insoluble compounds; risk of degradation at high temperatures.[1]
Co-solvents & PTCs Use of a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst.[3]Effective for improving rates in biphasic reactions like Suzuki coupling.[3]Requires vigorous mixing; optimization of PTC may be needed.
High-Activity Catalysts Employ modern, highly active ligands (e.g., SPhos) to accelerate the reaction.[3]Can overcome low dissolved substrate concentration by increasing turnover frequency.Ligands can be expensive.
Solid-State Ball Milling A solvent-free method using mechanical force to drive the reaction.[4]Bypasses all solubility issues; can give high yields for insoluble substrates.[4]Requires specialized ball-milling equipment.
Flow Chemistry Use of a continuous-flow microreactor system.Enhanced mixing and heat transfer; can improve reaction efficiency.[6]Requires specialized flow chemistry equipment.

Experimental Protocols

Protocol 1: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvents to identify the most suitable one for your reaction.

  • Preparation: In an array of clean, dry reaction vials, add a small, equivalent amount of this compound to each vial.

  • Solvent Addition: To each vial, add a different test solvent (e.g., Toluene, Dioxane, DMF, DMSO) in a volume sufficient to achieve the desired reaction concentration (e.g., 0.1 M).

  • Solubility Test:

    • Stir or shake all vials at room temperature for 5-10 minutes. Observe and record the degree of dissolution in each.

    • For vials with undissolved solid, place them in a heating block and incrementally increase the temperature (e.g., to 50 °C, 80 °C, 100 °C), observing for dissolution at each step.

  • Reaction Test (Optional): Once a suitable solvent or condition is identified, add the other reaction components (e.g., coupling partner, catalyst, base) to the vial and run a small-scale test reaction, monitoring progress by TLC or LC-MS.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with a Poorly Soluble Aryl Halide

  • Vessel Preparation: Add the solid reactants (this compound, boronic acid partner, and base, e.g., K₂CO₃) to a dry Schlenk flask equipped with a stir bar.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the chosen degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[3]

  • Catalyst Preparation: In a separate vial under an inert atmosphere, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) with a small amount of the degassed organic solvent.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time. Monitor the reaction's progress periodically using TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with standard aqueous workup and purification procedures.

Visual Guides

TroubleshootingWorkflow start Initial Problem: Poor Substrate Solubility strategy1 Strategy 1: Solvent & Temperature Optimization start->strategy1 First-line approach outcome_fail Issue Persists sub1_1 Perform Parallel Solvent Screen strategy1->sub1_1 sub1_2 Increase Reaction Temperature strategy1->sub1_2 strategy2 Strategy 2: Reaction Condition Enhancement sub2_1 Add Co-solvent (e.g., Dioxane/Water) strategy2->sub2_1 sub2_2 Add Phase-Transfer Catalyst (PTC) strategy2->sub2_2 sub2_3 Use High-Activity Catalyst/Ligand strategy2->sub2_3 strategy3 Strategy 3: Alternative Methods (Solvent-Free) sub3_1 Solid-State Ball Milling strategy3->sub3_1 sub3_2 Flow Chemistry strategy3->sub3_2 outcome_success Success: Reaction Proceeds sub1_1->outcome_success sub1_1->outcome_fail No suitable solvent found sub1_2->outcome_success sub1_2->outcome_fail Degradation or no improvement sub2_1->outcome_success sub2_2->outcome_success sub2_3->outcome_success sub3_1->outcome_success sub3_2->outcome_success outcome_fail->strategy2 outcome_fail->strategy3

Caption: Troubleshooting workflow for addressing poor substrate solubility.

SolventScreening cluster_prep Preparation cluster_test Testing Phase cluster_analysis Analysis prep1 Aliquot solid substrate into multiple vials test1 Add different test solvent to each vial prep1->test1 test2 Stir at Room Temp & Observe test1->test2 test3 Incrementally Heat & Observe test2->test3 If solid remains analysis1 Identify optimal solvent/temperature combination test2->analysis1 If fully dissolved test3->analysis1 analysis2 Proceed with small-scale test reaction analysis1->analysis2

Caption: Experimental workflow for parallel solvent screening.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-chloro-6-methylpyrazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 2-Amino-5-chloro-6-methylpyrazine. The content is structured to address specific experimental challenges and provide actionable solutions.

Troubleshooting Guides

This section addresses common problems encountered during the functionalization of this compound via common cross-coupling reactions.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, primarily related to the electronic nature of the pyrazine substrate and the specific reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring, particularly the one adjacent to the amino group, can coordinate with the palladium catalyst, leading to deactivation.[1] The amino group itself can also act as a competing ligand.

    • Solution: Employ ligands that are more sterically hindered and electron-rich, such as biaryl phosphines (e.g., SPhos, XPhos), which can promote the desired catalytic cycle and reduce catalyst inhibition. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may also be beneficial.

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in chloropyrazines is less reactive than the corresponding C-Br or C-I bonds.[1]

    • Solution: Utilize a more active palladium precatalyst (e.g., a G3 or G4 palladacycle) in combination with a potent ligand. Alternatively, consider converting the chloride to a more reactive bromide or iodide if synthetically feasible.

  • Inappropriate Base: The choice of base is critical for the transmetalation step.[1] Strong bases may cause decomposition of the starting material or boronic acid, while weak bases may not be effective enough.

    • Solution: Screen a variety of bases. For electron-deficient heteroaryl chlorides, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like K₂CO₃. The use of aqueous base solutions can also be beneficial.

  • Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to the reaction conditions and undergo protodeboronation, especially at elevated temperatures and in the presence of water and base.

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Using potassium trifluoroborate salts instead of boronic acids can sometimes improve stability.[1]

Problem 2: Side Product Formation in Buchwald-Hartwig Amination

Question: When performing a Buchwald-Hartwig amination on this compound, I am observing significant side product formation, including hydrodehalogenation of the starting material. How can I improve the selectivity?

Answer:

Side product formation in Buchwald-Hartwig aminations of this substrate is often due to competing reaction pathways favored by the electronic properties of the pyrazine ring and the reaction conditions.

Potential Causes and Solutions:

  • Hydrodehalogenation: This side reaction, where the chlorine is replaced by a hydrogen, can occur as a competing pathway to the desired C-N bond formation. It is often promoted by certain ligands and bases.

    • Solution: The choice of ligand is crucial. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they can promote the reductive elimination step over side reactions. Screening different bases is also recommended; sometimes a weaker base can suppress hydrodehalogenation, although this may require longer reaction times or higher temperatures.

  • Homocoupling of the Amine: Dimerization of the amine coupling partner can occur under certain conditions.

    • Solution: This is less common but can be minimized by the slow addition of the amine to the reaction mixture and ensuring efficient stirring.

  • Reaction with the Amino Group of the Pyrazine: The exocyclic amino group on the pyrazine ring could potentially react, leading to undesired byproducts, although this is less likely under standard Buchwald-Hartwig conditions where the primary reaction is at the C-Cl bond.

    • Solution: If this is suspected, protection of the amino group (e.g., as a pivaloyl or Boc derivative) could be considered, followed by deprotection after the coupling reaction.

Problem 3: Poor Conversion in Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and gives poor conversion. What adjustments can I make?

Answer:

Poor conversion in Sonogashira couplings with this substrate is typically related to catalyst deactivation and the inherent lower reactivity of the chloro-substituted pyrazine.

Potential Causes and Solutions:

  • Catalyst System Inactivity: The standard Pd/Cu catalyst system may not be sufficiently active for this electron-deficient and potentially coordinating substrate.

    • Solution: Employ a more active palladium source, such as Pd(PPh₃)₂Cl₂, and consider using a phosphine ligand in conjunction with the copper(I) cocatalyst. Copper-free Sonogashira conditions with a highly active palladium catalyst and a suitable base might also be effective and can prevent the formation of alkyne homocoupling byproducts (Glaser coupling).

  • Base Incompatibility: The amine base (e.g., triethylamine, diisopropylamine) plays a dual role as a base and a solvent. Its choice can significantly impact the reaction rate.

    • Solution: Screen different amine bases. For challenging substrates, a stronger, bulkier base like diisopropylethylamine (DIPEA) may be beneficial. The use of a co-solvent like THF or DMF can also improve solubility and reaction rates.

  • Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can dimerize in the presence of the copper cocatalyst and an oxidant (like air).

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere. Running the reaction under copper-free conditions is another effective way to avoid this side product.

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound is most reactive for functionalization?

A1: The chlorine at the C5 position is the most likely site for functionalization via cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira. The C-Cl bond is the most labile leaving group on the ring for these types of transformations. C-H activation could potentially occur at the C3 position, but this typically requires specific directing groups and reaction conditions.

Q2: How do the amino and methyl substituents affect the reactivity of the pyrazine ring?

A2: The amino group is an electron-donating group, which generally increases the electron density of the pyrazine ring. This can make the C-Cl bond less susceptible to oxidative addition by the palladium catalyst, thus slowing down the reaction compared to an unsubstituted chloropyrazine. The methyl group is also weakly electron-donating. However, the amino group can also act as a coordinating ligand to the catalyst, potentially inhibiting the reaction.

Q3: What are the recommended starting points for solvent and temperature optimization?

A3: For Suzuki and Buchwald-Hartwig reactions, common solvents include toluene, dioxane, and DMF, often with the addition of water for Suzuki couplings. A starting temperature of 80-100 °C is typical. For Sonogashira couplings, a mixture of an amine base (like triethylamine) and a co-solvent such as THF or DMF is common, with temperatures ranging from room temperature to 80 °C, depending on the reactivity of the substrates.

Q4: Is it necessary to protect the amino group on the pyrazine ring during these coupling reactions?

A4: In many cases, protection of the amino group is not necessary, as it is often a spectator in the reaction. However, if side reactions involving the amino group are observed, or if it is suspected of strongly inhibiting the catalyst, protection (e.g., with a Boc or PMP group) may be beneficial. This adds extra steps to the synthesis (protection and deprotection), so it should be considered on a case-by-case basis.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the functionalization of related chloropyrazine and aminopyridine systems, which can serve as a starting point for the optimization of reactions with this compound.

Reaction TypeSubstrate ExampleCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-ChloropyrazinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001885-95Analogous to[1]
Suzuki-Miyaura 2,5-DichloropyrazinePd(PPh₃)₄ (3)-K₂CO₃ (3)Dioxane/H₂O120 (µW)0.570-80Analogous to Benchchem
Buchwald-Hartwig 2-ChloropyrazinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001280-90General Conditions
Buchwald-Hartwig 3-Amino-5-bromopyridinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (1.4)Toluene1002475-85Analogous to literature
Sonogashira 2-ChloropyrazinePd(PPh₃)₂Cl₂ (2)-Et₃NTHF601270-80General Conditions
Sonogashira (Cu-free) 2-BromopyridinePd(OAc)₂ (1)SPhos (2)Cs₂CO₃ (2)Dioxane801680-90General Conditions

Experimental Protocols

The following are detailed model protocols for key functionalization reactions on analogous substrates. These should be adapted and optimized for this compound.

Protocol 1: Model Suzuki-Miyaura Coupling of a Chloropyrazine

This protocol is based on conditions reported for the coupling of 2-chloropyrazine.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add toluene and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Model Buchwald-Hartwig Amination of a Chloropyrazine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.2 mmol, 1.2 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and toluene.

  • Add the amine.

  • Seal the tube, remove it from the glovebox, and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

General Experimental Workflow for Reaction Optimization

G start Define Reaction: This compound + Coupling Partner catalyst Select Catalyst System (Pd Source + Ligand) start->catalyst base Select Base start->base solvent Select Solvent start->solvent conditions Set Initial Conditions (Temp, Time, Concentration) start->conditions run_rxn Run Initial Experiment catalyst->run_rxn base->run_rxn solvent->run_rxn conditions->run_rxn analyze Analyze Results (TLC, LC-MS, NMR) run_rxn->analyze no_product Low/No Product analyze->no_product <10% conversion side_products Side Products analyze->side_products <50% desired good_yield Good Yield analyze->good_yield >50% desired troubleshoot Troubleshoot (Consult Guide) no_product->troubleshoot side_products->troubleshoot optimize Optimize Further (e.g., lower catalyst loading, shorter time) good_yield->optimize optimize->run_rxn re-run end Final Protocol optimize->end troubleshoot->catalyst troubleshoot->base troubleshoot->solvent troubleshoot->conditions

Caption: A general workflow for optimizing cross-coupling reactions.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_purity Check Reagent Purity start->check_purity sm_present Significant SM Remaining check_sm->sm_present No sm_gone SM Consumed, Multiple Products check_sm->sm_gone Yes increase_temp Increase Temperature or Time sm_present->increase_temp change_catalyst Change Catalyst/Ligand (more active) sm_present->change_catalyst change_base Change Base (stronger/weaker) sm_present->change_base optimize_selectivity Optimize for Selectivity (Lower Temp, Different Ligand) sm_gone->optimize_selectivity change_ligand Change Ligand sm_gone->change_ligand Hydrodehalogenation? increase_temp->start change_catalyst->start change_base->start change_solvent Change Solvent optimize_selectivity->start change_ligand->start

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Guide for 2-Amino-5-chloro-6-methylpyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-Amino-5-chloro-6-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The this compound substrate presents unique challenges due to its electronic and steric properties. The pyrazine ring is inherently electron-deficient, which can make oxidative addition of the C-Cl bond to the palladium catalyst sluggish. However, the presence of two electron-donating groups, the amino and methyl substituents, counteracts this effect to some extent, but can also lead to catalyst inhibition through coordination of the nitrogen atoms to the palladium center. The chlorine atom is also less reactive than bromine or iodine in oxidative addition, generally following the reactivity trend of I > Br > Cl.[1]

Q2: What are the most common types of coupling reactions used for this substrate?

A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing similar aminopyrazine halides are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[2][3]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4]

Q3: What are the key parameters to consider when optimizing these reactions?

A3: The critical parameters for a successful coupling reaction with this compound are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Due to the substrate's lower reactivity, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are often required.[1]

Troubleshooting Guides

Issue 1: Low to No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst System The Pd(0) active catalyst may not be forming or is decomposing. For Pd(II) precatalysts like Pd(OAc)₂, ensure conditions are suitable for in-situ reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or specialized precatalysts (e.g., Buchwald G3 palladacycles).
Poor Ligand Choice The ligand may not be suitable for the electron-rich and sterically hindered substrate. For Suzuki and Buchwald-Hartwig reactions, try bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. For Sonogashira reactions, a combination of a palladium source and a copper(I) co-catalyst is standard.
Incorrect Base The base may be too weak to facilitate transmetalation (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary.
Low Reactivity of the Chloride Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. Increase the reaction temperature and/or use a more active catalyst system designed for aryl chlorides. Microwave irradiation can also be effective in driving the reaction to completion.
Catalyst Inhibition The nitrogen atoms of the pyrazine ring or the amino group can coordinate to the palladium center, inhibiting catalysis.[1] Using bulky ligands can sometimes mitigate this issue.
Issue 2: Formation of Side Products
Side Product Possible Cause & Suggested Solution
Homocoupling of Boronic Acid (Suzuki) This can occur if the transmetalation is slow. Ensure anhydrous conditions and consider using potassium trifluoroborate salts instead of boronic acids, as they are more stable.
Protodeboronation of Boronic Acid (Suzuki) The boronic acid is being replaced by a hydrogen atom. Use anhydrous solvents and ensure the base is not too hydrolytic. Running the reaction under an inert atmosphere is crucial.
Hydrodehalogenation (Dechlorination) The starting material is being reduced. This can happen in the presence of a hydride source and a catalyst. Ensure reagents are pure and consider a different base or solvent system.
Homocoupling of Terminal Alkyne (Sonogashira - Glaser coupling) This is a common side reaction in Sonogashira couplings. It can be minimized by the slow addition of the alkyne, using an appropriate amine base, and ensuring the reaction is strictly anaerobic.

Experimental Protocols (Adapted from Analogous Substrates)

Disclaimer: The following protocols are adapted from literature procedures for structurally similar compounds, such as 2-amino-5-bromo-4-methylpyridine, and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an amino-halo-pyridine with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ (0.02 eq) with SPhos (0.04 eq)

  • K₃PO₄ (2.0 - 3.0 eq)

  • 1,4-Dioxane and water (4:1 ratio, degassed)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst/ligand, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of a challenging amino-halo-pyridine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos or XPhos (0.04 eq)

  • Cs₂CO₃ or NaOtBu (1.5 - 2.0 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the base, the palladium precatalyst, and the ligand to a dry Schlenk tube.

  • Evacuate and backfill the tube with argon.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for analogous substrates, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine with Arylboronic Acids [1]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid88
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High

Table 2: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine [2]

AmineCatalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield
AnilinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (1.5)Toluene1106-18Good
BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)t-BuOH9012Moderate to Good

Visualizations

Below are diagrams illustrating logical workflows for troubleshooting failed coupling reactions.

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions catalyst_issue Evaluate Catalyst System check_conditions->catalyst_issue base_issue Evaluate Base catalyst_issue->base_issue [Catalyst OK] change_catalyst Switch to more active catalyst (e.g., Pd G3/G4 precatalyst) catalyst_issue->change_catalyst [Inactive] change_ligand Use bulkier, more electron-rich ligand (e.g., SPhos, RuPhos) catalyst_issue->change_ligand [Ligand Issue] solvent_issue Evaluate Solvent base_issue->solvent_issue [Base OK] change_base Use stronger or different base (e.g., K3PO4, Cs2CO3, NaOtBu) base_issue->change_base [Incorrect] change_solvent Try different solvent (e.g., Dioxane, Toluene, DMF) solvent_issue->change_solvent [Suboptimal] increase_temp Increase Temperature or Use Microwave Irradiation solvent_issue->increase_temp [Solvent OK]

Caption: Troubleshooting workflow for low or no product yield.

Troubleshooting_Side_Products start Side Product Formation identify_side_product Identify Side Product(s) (e.g., via LC-MS, NMR) start->identify_side_product homocoupling Homocoupling Detected identify_side_product->homocoupling dehalogenation Dehalogenation Detected identify_side_product->dehalogenation other_side_products Other Side Products identify_side_product->other_side_products homocoupling_sol Suzuki: Use K-trifluoroborate or ensure anhydrous conditions. Sonogashira: Slow alkyne addition, strictly anaerobic. homocoupling->homocoupling_sol dehalogenation_sol Check for hydride sources. Change base or solvent. Ensure purity of reagents. dehalogenation->dehalogenation_sol optimize_conditions Re-optimize conditions: - Lower Temperature - Screen different ligands/bases other_side_products->optimize_conditions

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Efficient Synthesis of 2-Amino-5-chloro-6-methylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 2-Amino-5-chloro-6-methylpyrazine and related derivatives. It provides troubleshooting advice, detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, focusing on palladium-catalyzed cross-coupling reactions, which are central to forming C-N and C-C bonds on the pyrazine core.

Q1: My Buchwald-Hartwig amination of a chloropyrazine substrate is showing low to no conversion. What are the primary causes and initial troubleshooting steps?

A1: Low conversion in the amination of chloropyrazines is a common problem, primarily because the C-Cl bond is less reactive than C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[1]

Initial Troubleshooting Checklist:

  • Catalyst System:

    • Palladium Source: Ensure your palladium source, like Pd(OAc)₂, is active. For more reliable and efficient activation to the necessary Pd(0) species, consider using a pre-catalyst, such as a G3 or G4 palladacycle.[1]

    • Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds.[1] Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos), which are designed to facilitate the challenging oxidative addition step.[1][2]

    • Catalyst Loading: For difficult couplings involving chloropyrazines, you may need to increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions frequently require higher temperatures, generally in the 80-110 °C range, to promote oxidative addition.[1]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

    • Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1]

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is sensitive to strong bases, weaker options like K₃PO₄ or Cs₂CO₃ can be used, but this will likely demand a more active catalyst system and higher temperatures.[1]

Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) as a side reaction. How can this be minimized?

A2: Hydrodehalogenation is a frequent side reaction where the chloropyrazine is reduced instead of aminated.[1] This typically occurs when the final reductive elimination step is slow, allowing for competing pathways.

Strategies to Suppress Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Sterically hindered biarylphosphine ligands can promote the desired reductive elimination over side reactions.

  • Base Purity: Ensure the base is anhydrous. Traces of moisture or hydroxide in bases like NaOtBu can exacerbate the problem.[1]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help push the reaction toward the desired C-N bond formation.[1]

  • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.[1]

Q3: For a Suzuki coupling with a chloropyrazine, my reaction is slow and yields are poor. How can I optimize it?

A3: The electron-deficient nature of the pyrazine ring can make it a suitable substrate for cross-coupling, but optimization is key. The presence of electron-donating groups on the pyrazine ring can deactivate it towards oxidative addition, leading to lower yields and longer reaction times.[3]

Optimization Tips for Suzuki Coupling:

  • Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst for Suzuki reactions, it can fail entirely for chloropyrazine substrates.[3] Systems based on Pd(OAc)₂ with phosphine ligands are often more effective.[4]

  • High Catalyst Loading: Some procedures for coupling with pyrazine derivatives may require a high catalyst load, sometimes up to 10 mol%, to achieve good yields.[3]

  • Microwave Irradiation: Using microwave irradiation can be highly effective for activating the substrate and dramatically reducing reaction times from hours to minutes.[3][4]

  • Base and Solvent System: A common and effective system is a mixture of an organic solvent (like 1,4-dioxane or toluene) with an aqueous solution of a base such as K₂CO₃ or Cs₂CO₃.[4][5]

Catalyst & Condition Selection Tables

The following tables summarize common catalyst systems and conditions for relevant cross-coupling reactions on chloro-heterocycles.

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloropyrazines

Palladium SourceLigandBaseSolventTemperature (°C)Key Characteristics
Pd(OAc)₂RuPhos, BrettPhosNaOtBuToluene, Dioxane80-110Effective for electron-rich and sterically hindered amines.[1]
Pd₂(dba)₃XPhosK₃PO₄, Cs₂CO₃Dioxane100-120Good for base-sensitive substrates; may require higher temperatures.[1]
G3/G4 Palladacycle(Integrated)NaOtBu, LHMDSTHF, Toluene80-100Air-stable precatalysts that provide reliable activation to Pd(0).[1]

Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyrazines

Palladium SourceLigandBaseSolvent SystemTemperature (°C)Key Characteristics
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100Broad applicability for various aryl boronic acids.
Pd(PPh₃)₄(Integrated)Na₂CO₃DME/EtOH/H₂O80-90Classic conditions, but may be ineffective for some chloropyrazines.[3][5]
PdCl₂(dppf)(Integrated)Cs₂CO₃Dioxane/H₂O90-110 (or MW)Reliable for challenging substrates; microwave can accelerate the reaction.[3]

Visualized Workflows and Mechanisms

The following diagrams illustrate logical workflows and reaction mechanisms to aid in experimental design and troubleshooting.

G start_node Low Yield or No Reaction in Pyrazine Synthesis decision_node Are Starting Materials Pure? start_node->decision_node Initial Check process_node_impure Purify starting materials (recrystallization, distillation) decision_node->process_node_impure No decision_node_conditions Are Reaction Conditions Optimal? decision_node->decision_node_conditions Yes process_node process_node solution_node solution_node solution_node_retry Retry Synthesis process_node_impure->solution_node_retry Then process_node_temp Verify Temperature & Time. Ensure inert atmosphere. decision_node_conditions->process_node_temp No decision_node_catalyst Is Catalyst System Appropriate? decision_node_conditions->decision_node_catalyst Yes process_node_temp->solution_node_retry process_node_catalyst Screen different catalysts, ligands, and bases. Increase catalyst loading. decision_node_catalyst->process_node_catalyst No process_node_workup Investigate Work-up & Purification for Product Loss decision_node_catalyst->process_node_workup Yes process_node_catalyst->solution_node_retry solution_node_workup Improved Yield process_node_workup->solution_node_workup Optimize

Caption: Troubleshooting workflow for low yield in pyrazine synthesis.

G start_node Goal: Synthesize This compound process_node_start e.g., 2,5-dichloro-6-methylpyrazine start_node->process_node_start Starting Material? decision_node decision_node process_node process_node decision_node_bond Form C-N or C-C bond? process_node_start->decision_node_bond Desired Transformation? process_node_cn Use Buchwald-Hartwig Amination (e.g., with NH3 equivalent or protected amine) decision_node_bond->process_node_cn C-N Bond (Amination) process_node_cc Use Suzuki-Miyaura Coupling (with an Arylboronic Acid) decision_node_bond->process_node_cc C-C Bond (e.g., Arylation) process_node_cn_cat Pd Source (Pd(OAc)2, Precatalyst) + Bulky Ligand (RuPhos, XPhos) + Strong Base (NaOtBu) process_node_cn->process_node_cn_cat Catalyst System process_node_cc_cat Pd Source (Pd(OAc)2, PdCl2(dppf)) + Weak Base (K2CO3, Cs2CO3) + Aqueous Solvent System process_node_cc->process_node_cc_cat Catalyst System

Caption: Decision tree for selecting a cross-coupling strategy.

Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrazine

This protocol is a representative procedure and should be optimized for specific substrates.

  • Reagents & Materials:

    • 2,5-dichloro-6-methylpyrazine (1 eq)

    • Amine or ammonia equivalent (1.2 - 1.5 eq)

    • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 eq)

    • Anhydrous, degassed toluene (or 1,4-dioxane)

    • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon/Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, NaOtBu, and a magnetic stir bar.

    • Add the 2,5-dichloro-6-methylpyrazine to the flask.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine.

    • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times.[6]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine

This protocol provides a general method that can be adapted for various boronic acids.

  • Reagents & Materials:

    • This compound (1 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

    • Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)

    • Reaction vessel (round-bottom flask or microwave vial), magnetic stirrer

  • Procedure:

    • To a reaction vessel, add the chloropyrazine substrate, arylboronic acid, palladium catalyst, and base.

    • Add the solvent system (e.g., dioxane and water).

    • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

    • Heat the reaction to 90-110 °C (or use microwave irradiation, e.g., 120-150 °C for 10-30 min).[3]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography to obtain the desired product.

References

How to monitor the progress of 2-Amino-5-chloro-6-methylpyrazine reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-Amino-5-chloro-6-methylpyrazine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals.

Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs) for TLC

Q1: What is a general protocol for monitoring a reaction with this compound by TLC?

A1: A general protocol involves spotting the reaction mixture on a silica gel TLC plate and eluting it with an appropriate solvent system. The positions of the starting material and product(s) are then visualized, typically under UV light or by using a chemical stain.

Q2: How do I choose an appropriate solvent system (mobile phase) for TLC analysis?

A2: The choice of solvent system depends on the polarity of your starting material and expected product. For this compound, which is a moderately polar aromatic amine, a good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or methanol.[1][2][3] You may need to adjust the ratio to achieve good separation.

Q3: How can I visualize the spots of this compound and its reaction products on the TLC plate?

A3: this compound and many of its derivatives are UV-active due to the pyrazine ring, so they can often be visualized under a UV lamp at 254 nm as dark spots on a fluorescent background.[4][5] For compounds with amino groups that are not UV-active or for better visualization, staining with ninhydrin followed by gentle heating can produce colored spots.[4][6] Iodine vapor is another general visualization technique that can be used.[4][5]

Experimental Protocol: TLC Monitoring

This protocol provides a starting point for developing a TLC method to monitor reactions involving this compound.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase (see table below for suggestions)

  • Visualization agent (UV lamp, iodine chamber, or ninhydrin solution)

  • Reaction mixture, starting material, and co-spot (mixture of starting material and reaction mixture) solutions diluted in a volatile solvent (e.g., ethyl acetate or dichloromethane).

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for at least 15 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1.5 cm from the bottom of the TLC plate. With a capillary tube, apply small, concentrated spots of the starting material, the reaction mixture, and a co-spot on the baseline. Ensure the spots are small and do not diffuse into each other.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Dry the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize the Spots:

    • UV Light: Place the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Iodine Vapor: Place the plate in a chamber containing a few crystals of iodine. Spots will appear as brown or yellow-brown areas.[5] Circle the spots as they may fade.

    • Ninhydrin Stain: Spray the plate with a ninhydrin solution. Gently heat the plate with a heat gun until colored spots (typically purple or pink for amines) appear.[6][7]

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of new product spot(s) indicate the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane. Calculate the Retention Factor (Rf) for each spot if needed (Rf = distance traveled by spot / distance traveled by solvent front).

Table 1: Suggested TLC Mobile Phases for this compound Reactions

Mobile Phase CompositionRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA good starting point for many organic reactions.[2]
Dichloromethane / Methanol99:1 to 9:1Medium to HighUseful for more polar compounds.[3]
Toluene / Ethyl Acetate9:1 to 1:1Low to MediumAn alternative to hexane-based systems.
Butanol / Acetic Acid / Water4:1:5 (upper layer)HighSuitable for very polar, amino acid-like compounds.[1]
Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Spots are streaking Sample is too concentrated.Dilute the sample before spotting.
Compound is highly polar and interacting strongly with the silica gel.Add a small amount of a polar modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine).
Spots are not moving from the baseline (Rf ≈ 0) The mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase.
Spots are running with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase.
No spots are visible The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
The compound is not UV-active and the visualization method is UV light.Use a chemical stain like ninhydrin or iodine vapor.
Spots are overlapping The initial spots on the baseline were too large or too close together.Apply smaller spots and ensure they are well-separated.
The mobile phase is not providing adequate separation.Try a different solvent system with different selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

Frequently Asked Questions (FAQs) for LC-MS

Q1: What is a typical LC-MS setup for analyzing this compound?

A1: A common setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (like formic acid) or a buffer (like ammonium formate) to improve peak shape and ionization. Detection would be by mass spectrometry, likely using electrospray ionization (ESI) in positive ion mode.

Q2: What is the expected mass of this compound in the mass spectrometer?

A2: The molecular weight of this compound (C₅H₆ClN₃) is approximately 143.57 g/mol . In positive ion mode ESI, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 144.03. Due to the presence of a chlorine atom, you should also observe an isotopic peak at m/z 146.03 with roughly one-third the intensity of the m/z 144.03 peak. This isotopic pattern is a key indicator for the presence of a chlorine-containing compound.[8][9]

Q3: How can I prepare my reaction mixture for LC-MS analysis?

A3: The reaction mixture should be diluted significantly with the initial mobile phase solvent (e.g., 95:5 water:acetonitrile). It is also crucial to filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.

Experimental Protocol: LC-MS Monitoring

This protocol provides a general starting method for LC-MS analysis of reactions involving this compound. Method optimization will likely be necessary.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample diluent: 95:5 Mobile Phase A : Mobile Phase B.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a larger volume of the sample diluent (e.g., 1 mL). Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC Method:

    • Set the column temperature to 40 °C.

    • Set the flow rate to 0.4 mL/min.

    • Use a gradient elution as described in the table below.

    • Set the injection volume to 1-5 µL.

  • MS Method:

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Set the mass spectrometer to scan a mass range that includes the expected m/z of the starting material and product(s) (e.g., m/z 100-500).

    • For targeted analysis, use Selected Ion Monitoring (SIM) for the expected [M+H]⁺ ions of your compounds of interest.

  • Data Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to the starting material and the appearance of new peaks for the product(s). The mass spectrum of each peak can be used to confirm its identity.

Table 2: Suggested LC Gradient and MS Parameters

LC Gradient MS Parameters
Time (min) % Mobile Phase B Parameter Typical Value
0.05Ionization ModeESI Positive
0.55Capillary Voltage3.5 kV
5.095Gas Temperature325 °C
7.095Gas Flow8 L/min
7.15Nebulizer Pressure40 psi
10.05Scan Rangem/z 100 - 500
Troubleshooting Guide for LC-MS
Problem Possible Cause(s) Solution(s)
No peaks or very weak signal Sample is too dilute or not ionizing well.Concentrate the sample or try a different mobile phase additive (e.g., ammonium formate). Check the MS tune and calibration.
Injection issue or system blockage.Ensure the autosampler is working correctly and check for high backpressure.
Poor peak shape (tailing or fronting) Column degradation or contamination.Flush the column or replace it. Use a guard column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase with formic acid or ammonium hydroxide.
Secondary interactions with the column.Use a column with a different stationary phase or add a competing agent to the mobile phase.
Retention time shifts Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column temperature fluctuations.Ensure the column oven is maintaining a stable temperature.
Column equilibration is insufficient.Increase the equilibration time between injections.
High background noise Contaminated mobile phase, solvent lines, or ion source.Use high-purity solvents. Clean the ion source.
Matrix effects from the sample.Improve sample cleanup or dilute the sample further.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization prep_chamber Prepare TLC Chamber spot_plate Spot TLC Plate prep_chamber->spot_plate Equilibrate develop Develop Plate spot_plate->develop dry Dry Plate develop->dry visualize Visualize Spots dry->visualize analyze Analyze Results visualize->analyze LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dilute Dilute Reaction Mixture filter Filter Sample dilute->filter inject Inject Sample into LC filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect process_data Process Chromatogram and Spectra detect->process_data interpret Interpret Results process_data->interpret Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues start Problem Encountered streaking Streaking Spots? start->streaking no_movement Spots at Baseline? start->no_movement at_front Spots at Solvent Front? start->at_front no_signal No/Weak Signal? start->no_signal bad_shape Poor Peak Shape? start->bad_shape rt_shift Retention Time Shift? start->rt_shift sol_streaking1 Dilute Sample streaking->sol_streaking1 sol_streaking2 Add Modifier to Mobile Phase streaking->sol_streaking2 sol_no_movement sol_no_movement no_movement->sol_no_movement Increase Mobile Phase Polarity sol_at_front sol_at_front at_front->sol_at_front Decrease Mobile Phase Polarity sol_no_signal1 Check Sample Concentration no_signal->sol_no_signal1 sol_no_signal2 Check MS Tune/Calibration no_signal->sol_no_signal2 sol_bad_shape1 Flush/Replace Column bad_shape->sol_bad_shape1 sol_bad_shape2 Adjust Mobile Phase pH bad_shape->sol_bad_shape2 sol_rt_shift1 Prepare Fresh Mobile Phase rt_shift->sol_rt_shift1 sol_rt_shift2 Check Column Temperature rt_shift->sol_rt_shift2

References

Technical Support Center: Regioselective Substitution on 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 2-amino-5-chloro-6-methylpyrazine. The focus is on strategies for achieving regioselective substitution at the C5 position.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for achieving regioselective substitution on the this compound ring?

A1: The primary strategies for regioselective substitution on the this compound ring target the replacement of the chlorine atom at the C5 position. The electron-donating amino group at C2 and the methyl group at C6 can influence the reactivity of the ring. The main approaches include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are widely used for forming new carbon-carbon and carbon-nitrogen bonds.

    • Suzuki-Miyaura Coupling: For the formation of a C-C bond by reacting with a boronic acid or ester.

    • Buchwald-Hartwig Amination: For the formation of a C-N bond by reacting with an amine.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This involves the direct replacement of the chlorine by a nucleophile. The pyrazine ring's nitrogen atoms act as electron-withdrawing groups, facilitating this reaction.[4][5][6]

Q2: Which position on the this compound ring is most likely to undergo substitution?

A2: The chlorine atom at the C5 position is the most probable site for substitution. The carbon-chlorine bond is the most labile leaving group on the ring. Palladium-catalyzed cross-coupling reactions are specifically designed to occur at the site of the halide. In nucleophilic aromatic substitution, the electron-withdrawing nature of the pyrazine nitrogens activates the halide for displacement.[4][7]

Q3: How do the existing substituents (amino and methyl groups) influence the reactivity of the ring?

A3: The amino group at C2 is a strong electron-donating group, which can increase the electron density of the pyrazine ring. The methyl group at C6 is a weaker electron-donating group. This increased electron density can sometimes pose challenges for traditional SNAr reactions, which are typically more facile on electron-deficient rings.[5] However, for palladium-catalyzed reactions, the electronic nature of the substituents can influence the oxidative addition step and the overall catalytic cycle.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Issue 1: Low or no product yield in Suzuki-Miyaura coupling.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere.[8] Consider using a pre-catalyst or a more active catalyst system with specialized ligands like SPhos or XPhos.
Inappropriate Base The choice of base is critical for the transmetalation step.[9] If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The base must be anhydrous.
Poor Solvent Choice The solvent needs to be anhydrous and deoxygenated. Common solvents include 1,4-dioxane/water or toluene/water mixtures.[8] Ensure proper degassing of the solvent and reaction mixture.
Boronic Acid Decomposition Boronic acids can degrade, especially in solution. Use high-purity boronic acid and consider using it in slight excess (1.2-1.5 equivalents).
Reaction Temperature The reaction may require heating. Optimize the temperature, typically between 80-120 °C. Microwave irradiation can sometimes improve yields and reduce reaction times.[10]

Issue 2: Side reactions or decomposition in Buchwald-Hartwig amination.

Potential Cause Troubleshooting Step
Strong Base Degrading Substrate Strong bases like NaOtBu or LHMDS can potentially react with other functional groups.[2] Consider using a weaker base like K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system.
Ligand Selection The choice of phosphine ligand is crucial.[1] For electron-rich substrates, sterically hindered biaryl phosphine ligands (e.g., from the Buchwald or Hartwig groups) often give better results.
Amine Volatility If using a low-boiling-point amine, ensure the reaction is performed in a sealed tube to prevent its evaporation.
Catalyst Poisoning The amino group on the pyrazine ring could potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand might be necessary.
Nucleophilic Aromatic Substitution (SNAr)

Issue 3: Slow or incomplete SNAr reaction.

Potential Cause Troubleshooting Step
Insufficient Ring Activation While the pyrazine nitrogens are electron-withdrawing, the amino and methyl groups are donating, which can reduce the electrophilicity of the C5 position.[4][7] Increasing the reaction temperature is the most common solution.
Poor Nucleophile The nucleophile must be strong enough to attack the aromatic ring. If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a non-nucleophilic base is necessary to generate the more reactive alkoxide or amide in situ.
Solvent Effects Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).[6]
Leaving Group Ability Chlorine is a reasonable leaving group. For particularly challenging nucleophiles, conversion to a better leaving group (e.g., via fluorination) could be considered, though this adds synthetic steps.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[8]

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.) to a dry reaction vessel.[11]

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Coupling sub 2-Amino-5-chloro- 6-methylpyrazine oa_complex Oxidative Addition Complex sub->oa_complex Oxidative Addition pd0 Pd(0)L_n pd0->oa_complex trans_complex Transmetalation Complex oa_complex->trans_complex boronic Ar-B(OH)₂ boronic->trans_complex Transmetalation base Base (e.g., K₂CO₃) base->boronic trans_complex->pd0 Catalyst Regeneration product Substituted Product trans_complex->product Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination sub 2-Amino-5-chloro- 6-methylpyrazine oa_complex Oxidative Addition Complex sub->oa_complex Oxidative Addition pd0 Pd(0)L_n pd0->oa_complex amido_complex Palladium-Amido Complex oa_complex->amido_complex amine R₂NH amine->amido_complex Amine Coordination base Base (e.g., Cs₂CO₃) base->amine amido_complex->pd0 Catalyst Regeneration product Aminated Product amido_complex->product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack (Rate-determining step) product Substituted Product intermediate->product Elimination of Cl⁻ (Restores Aromaticity)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the expected performance characteristics of various analytical methods. These values are extrapolated from methods developed for analogous compounds and should be considered as starting points for method validation for 2-Amino-5-chloro-6-methylpyrazine.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterMethod 1 (Based on 2-amino-5-chloropyridine analysis)
Column C18 (150 x 4.6 mm, 2.7 µm)
Mobile Phase Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v)
Flow Rate 0.7 mL/min
Detection UV at 254 nm
Linearity Range 1 - 40 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.015 µg/mL
Limit of Quantification (LOQ) ~0.048 µg/mL
Accuracy (% Recovery) 98.80 - 100.03%
Precision (%RSD) < 2%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterMethod 2 (Based on 2-chloro-6-(methylsulfanyl)pyrazine analysis)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250°C
Oven Program 60°C (2 min), ramp 10°C/min to 280°C, hold 5 min
Ionization Mode Electron Ionization (EI)
Mass Range m/z 40-400
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 1 µg/mL
Limit of Quantification (LOQ) < 5 µg/mL
Accuracy (% Recovery) Not specified
Precision (%RSD) Not specified

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterMethod 3 (Based on 2,6-dimethylpyrazine analysis)
Column C18 (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile (Gradient)
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Transition (Precursor > Product) To be determined for this compound
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 10%

Experimental Protocols

The following are detailed experimental methodologies adapted from established procedures for structurally related compounds. These protocols should be validated for the specific analysis of this compound.

Method 1: HPLC-UV Protocol
  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range (e.g., 10 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 2.7 µm).

    • Mobile Phase: A 50:50 (v/v) mixture of water (adjusted to pH 3 with orthophosphoric acid) and methanol.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Method 2: GC-MS Protocol
  • Sample Preparation: Prepare a stock solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL). Perform serial dilutions to prepare working standards and samples within the expected linear range (e.g., 1-50 µg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL in splitless mode.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Quantification: Identify the peak for this compound based on its retention time and mass spectrum. Generate a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards.

Method 3: LC-MS/MS Protocol
  • Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution in the initial mobile phase.

    • Sample Extraction (if in a complex matrix): A liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering components. A generic liquid-liquid extraction could involve adding a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, centrifuging, and then evaporating the organic layer and reconstituting the residue in the initial mobile phase.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). The gradient program should be optimized for the separation of the analyte from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: ESI in positive ion mode.

    • MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) and a stable product ion for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibration standards.

Mandatory Visualization

The following diagrams illustrate the general workflows for the described analytical methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample dissolve Dissolve in Suitable Solvent start->dissolve extract Extraction (if necessary) dissolve->extract filter Filter extract->filter instrument HPLC / GC / LC-MS filter->instrument chromatogram Obtain Chromatogram and/or Mass Spectrum instrument->chromatogram quantify Quantify using Calibration Curve chromatogram->quantify end end quantify->end Final Result

General analytical workflow for quantification.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity volatility Analyte Volatile & Thermally Stable? sensitivity->volatility No lcms LC-MS/MS sensitivity->lcms Yes matrix Complex Matrix? volatility->matrix No gcms GC-MS volatility->gcms Yes matrix->lcms Yes hplc HPLC-UV matrix->hplc No

Decision tree for analytical method selection.

Comparative Guide to HPLC Method Development for Purity Analysis of 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Amino-5-chloro-6-methylpyrazine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of a traditional reversed-phase (RP-HPLC) method and a mixed-mode HPLC method. The guide includes detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Comparison of HPLC Methods

The purity of this compound is paramount for its use in downstream applications. The two methods presented here offer different selectivities and are suited for different analytical challenges that may be encountered during purity testing and stability studies. Method 1 is a conventional RP-HPLC method utilizing a C18 stationary phase, which is a workhorse in pharmaceutical analysis for separating non-polar to moderately polar compounds. Method 2 employs a mixed-mode stationary phase that offers both reversed-phase and ion-exchange retention mechanisms, providing a unique selectivity for separating a wider range of analytes, including polar impurities that are often difficult to retain on traditional C18 columns.

Table 1: Performance Comparison of HPLC Methods
ParameterMethod 1: Reversed-Phase HPLCMethod 2: Mixed-Mode HPLC
Stationary Phase C18 (e.g., Agilent Zorbax Eclipse Plus C18)Mixed-Mode (e.g., SIELC Primesep 100)
Particle Size 3.5 µm5 µm
Column Dimensions 4.6 x 150 mm4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric acid in Water0.05% Sulfuric acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient/Isocratic Isocratic (70:30 A:B)Isocratic (55:45 A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm254 nm
Retention Time (Analyte) ~ 5.8 min~ 7.2 min
Potential Impurity 1 RT ~ 3.2 min~ 4.5 min
Potential Impurity 2 RT ~ 4.5 min~ 9.8 min
Resolution (Analyte/Imp 2) > 2.0> 3.0
Theoretical Plates > 8000> 7000
Tailing Factor < 1.5< 1.3

Experimental Protocols

Detailed methodologies for both HPLC methods are provided below. These protocols include the preparation of mobile phases, standard solutions, and the chromatographic conditions.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is a robust and widely used approach for the purity analysis of moderately polar aromatic compounds like this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 column (4.6 x 150 mm, 3.5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 70:30 (v/v). Degas the mobile phase before use.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

5. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: 70:30 (v/v) 0.1% Phosphoric acid in Water : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method 2: Mixed-Mode HPLC

This method provides an alternative selectivity, which can be particularly useful for separating polar impurities that may not be well-retained by a C18 column.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Sulfuric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm particle size).[1]

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 0.5 mL of sulfuric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 55:45 (v/v).[1] Degas the mobile phase before use.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

5. Chromatographic Conditions:

  • Column: Mixed-Mode (Primesep 100), 4.6 x 150 mm, 5 µm[1]

  • Mobile Phase: 55:45 (v/v) 0.05% Sulfuric acid in Water : Acetonitrile[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate the logical workflow of HPLC method development and a comparative overview of the two analytical methods.

HPLC_Method_Development_Workflow start Define Analytical Target Profile lit_review Literature & Database Search start->lit_review initial_dev Initial Method Development lit_review->initial_dev col_select Column & Stationary Phase Selection initial_dev->col_select mp_opt Mobile Phase Optimization initial_dev->mp_opt det_opt Detector Parameter Optimization initial_dev->det_opt forced_deg Forced Degradation Studies initial_dev->forced_deg validation Method Validation (ICH Guidelines) col_select->validation mp_opt->validation det_opt->validation forced_deg->validation final_method Finalized Purity Method validation->final_method

Caption: Workflow for HPLC Method Development.

HPLC_Method_Comparison main_compound This compound (Analyte) method1 Method 1: RP-HPLC Column: C18 Mobile Phase: ACN/H2O + H3PO4 Retention: Hydrophobic Interaction main_compound->method1 Good Retention & Separation method2 Method 2: Mixed-Mode HPLC Column: Primesep 100 Mobile Phase: ACN/H2O + H2SO4 Retention: Hydrophobic & Ion-Exchange main_compound->method2 Stronger Retention & Alternative Selectivity imp1 Non-polar/Moderately Polar Impurities method1->imp1 Effective Separation imp2 Polar Impurities method1->imp2 Poor Retention method2->imp1 Good Separation method2->imp2 Enhanced Retention

Caption: Comparison of Retention Mechanisms.

References

Validating the Structure of 2-Amino-5-chloro-6-methylpyrazine: A Comparative Guide Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For substituted heterocyclic compounds like 2-Amino-5-chloro-6-methylpyrazine, while 1D NMR provides initial insights, it is often insufficient for complete structural assignment due to the complex interplay of substituent effects on the pyrazine ring. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of this compound, supported by detailed experimental protocols and a complete, albeit hypothetical, dataset for clarity.

Comparative Analysis of Structural Elucidation Techniques

While 2D NMR is a powerful tool for determining the connectivity of atoms in a molecule, other techniques can provide complementary or, in some cases, definitive structural information.[1][2][3][4][5][6][7][8]

TechniqueAdvantagesDisadvantagesApplicability to Target Molecule
2D NMR Spectroscopy Provides unambiguous through-bond atomic connectivity (COSY, HMBC) and direct one-bond correlations (HSQC).[9][10][11] Can be performed on the sample in solution, reflecting its state under various experimental conditions.Requires larger sample amounts compared to mass spectrometry.[4] Data acquisition and interpretation can be more time-consuming than other methods.Excellent. Provides the necessary data to definitively connect the methyl group, the aromatic proton, and the quaternary carbons of the pyrazine ring, confirming the substituent positions.
Single-Crystal X-ray Diffraction (SCXRD) Considered the "gold standard" for structural determination, providing the precise 3D arrangement of atoms in the solid state with high accuracy.[3][6][7]Requires a suitable single crystal, which can be difficult and time-consuming to grow.[6][7] The solid-state structure may not always represent the structure in solution.Excellent, if a crystal is available. Would provide definitive confirmation of the substitution pattern and bond lengths/angles.
Mass Spectrometry (MS) Extremely sensitive, requiring very small amounts of sample.[4] Provides the exact molecular weight and elemental composition (High-Resolution MS).[1][2][5] Fragmentation patterns can offer structural clues.[1][2][5]Does not directly provide information on atomic connectivity. Isomers often cannot be distinguished without fragmentation analysis and comparison to standards.Good for confirmation. Essential for confirming the molecular formula (C₅H₅ClN₄) but cannot, on its own, distinguish between isomers (e.g., 2-Amino-6-chloro-5-methylpyrazine).

Structural Elucidation of this compound using 2D NMR

To confirm the proposed structure, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed. The following sections detail the expected results based on known substituent effects on the pyrazine ring.

Predicted ¹H and ¹³C NMR Data

The chemical shifts are estimated based on data for related substituted pyrazines.[12][13][14][15][16][17][18] The amino group acts as an electron-donating group, shielding the ring protons, while the chloro group is electron-withdrawing, causing deshielding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Atom LabelAtom TypePredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
1-NH₂6.8 (s, 2H)-
2C-NH₂-158.5
3C-H7.9 (s, 1H)128.0
4N--
5C-Cl-145.0
6C-CH₃-150.0
7-CH₃2.4 (s, 3H)20.5
8N--

(s = singlet)

2D NMR Correlation Analysis

1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10][19] For the target molecule, no cross-peaks are expected in the COSY spectrum as the single aromatic proton and the methyl protons are not coupled to each other. The -NH₂ protons may or may not show correlations depending on exchange rates.

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[10][11][19][20]

Table 2: Key Predicted HSQC Correlations

Proton (¹H)Correlated Carbon (¹³C)
7.9 ppm (H3)128.0 ppm (C3)
2.4 ppm (H7)20.5 ppm (C7)

3. HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure by showing correlations between protons and carbons over two to three bonds.[10][11][19][20]

Table 3: Key Predicted HMBC Correlations to Validate the Structure

Proton (¹H)Correlated Carbons (¹³C) over 2-3 BondsSignificance
7.9 ppm (H3) 158.5 (C2) , 145.0 (C5) This is a crucial correlation. The coupling of the aromatic proton (H3) to the carbon bearing the amino group (C2) and the carbon bearing the chlorine atom (C5) confirms their relative positions.
2.4 ppm (H7) 150.0 (C6) , 145.0 (C5) The correlation of the methyl protons (H7) to their attached carbon (C6, a weak 2-bond correlation might be visible) and, most importantly, to the carbon with the chlorine atom (C5) confirms the adjacency of the methyl and chloro substituents.
6.8 ppm (H1) 158.5 (C2) , 128.0 (C3) The amino protons (H1) are expected to show correlations to the carbon they are attached to (C2) and the adjacent methine carbon (C3).

Experimental Workflow and Protocols

The logical flow for validating the structure using NMR is outlined below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1_NMR Acquire ¹H NMR Analyze_1D Analyze 1D Spectra (Proton count, Carbon count, Initial shift assessment) H1_NMR->Analyze_1D C13_NMR Acquire ¹³C NMR C13_NMR->Analyze_1D COSY Acquire COSY (H-H Couplings) Analyze_1D->COSY Proceed if structure is not obvious HSQC Acquire HSQC (C-H Direct Correlations) HMBC Acquire HMBC (C-H Long-Range Correlations) HSQC->HMBC Structure_Confirmed Structure Confirmed: This compound HMBC->Structure_Confirmed Assemble fragments & confirm connectivity COSY->HSQC

Caption: Workflow for structural validation using 1D and 2D NMR.

Experimental Protocols

1. Sample Preparation:

  • Dissolve approximately 10-15 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra are acquired on a 500 MHz NMR spectrometer at a probe temperature of 298 K.[12]

  • ¹H NMR: A standard single-pulse experiment is used with a spectral width of 12 ppm, an acquisition time of 3 seconds, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: A proton-decoupled single-pulse experiment is used with a spectral width of 220 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans.

  • COSY: A gradient-selected COSY (cosygpqf) experiment is acquired with 2048 data points in the direct dimension (F2) and 256 increments in the indirect dimension (F1). Four scans per increment are collected.[21]

  • HSQC: A sensitivity-improved, gradient-selected HSQC experiment (hsqcedetgpsisp) is acquired. The spectral widths are 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. Data are collected with 1024 points in F2 and 256 increments in F1, with 8 scans per increment.[21]

  • HMBC: A gradient-selected HMBC experiment (hmbcgplpndqf) is acquired, optimized for a long-range coupling constant of 8 Hz.[19] The spectral widths are 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. Data are collected with 2048 points in F2 and 256 increments in F1, with 16 scans per increment.

3. Data Processing:

  • The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation.

  • Spectra are phased and baseline corrected.

  • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[12]

Conclusion

While techniques like mass spectrometry and X-ray crystallography are invaluable for determining molecular formula and solid-state structure, respectively, 2D NMR spectroscopy remains the cornerstone for the unambiguous structural elucidation of novel organic molecules in solution.[4] The synergistic application of COSY, HSQC, and particularly HMBC experiments provides a detailed and definitive map of atomic connectivity. By establishing the long-range correlations between the aromatic proton and the methyl protons to specific carbons in the pyrazine ring, the proposed structure of this compound can be unequivocally validated, distinguishing it from all other possible isomers.

References

Comparative study of 2-Amino-5-chloro-6-methylpyrazine and its analogs in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of 2-aminopyrazine analogs, featuring comparative data, experimental protocols, and pathway visualizations.

Introduction

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data on the biological activities of various 2-aminopyrazine analogs. These compounds share the core 2-aminopyrazine scaffold but differ in their substitution patterns, which significantly influences their biological effects.

Anticancer Activity of 2-Aminopyrazine Derivatives

The antiproliferative activity of several 2-aminopyrazine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideHepG2 (Liver Cancer)>50[1][2]
Analog 2 3-amino-N-(p-tolyl)pyrazine-2-carboxamideHepG2 (Liver Cancer)>50[1][2]
Analog 3 3-amino-N-octylpyrazine-2-carboxamideHepG2 (Liver Cancer)~30[1][2]

Note: Higher IC50 values indicate lower potency.

Antimicrobial Activity of 2-Aminopyrazine Derivatives

The antimicrobial potential of 2-aminopyrazine analogs has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Analog 4 3-amino-N-benzylpyrazine-2-carboxamideMycobacterium tuberculosis H37Rv>100[1][2]
Analog 5 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5[1][2]
Analog 6 3-amino-N-octylpyrazine-2-carboxamideStaphylococcus aureus25[1][2]
Analog 7 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acidAspergillus fumigatus31.25-500[3][4]

Note: Lower MIC values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols are essential for the accurate evaluation and comparison of the biological activity of novel compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-aminopyrazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Putative Signaling Pathway for 2-Aminopyrazine Derivatives

Some 2-aminopyrazine derivatives have been suggested to act as inhibitors of the SHP2 protein tyrosine phosphatase. SHP2 is a key signaling node that regulates multiple cellular processes, including cell growth, proliferation, and survival, primarily through the RAS/MAPK pathway. Inhibition of SHP2 is a promising strategy for cancer therapy.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras dephosphorylates inhibitory sites Inhibitor 2-Aminopyrazine Analog Inhibitor->SHP2

Caption: A simplified diagram of the SHP2 signaling pathway, a potential target for 2-aminopyrazine analogs.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening potential anticancer compounds using in vitro cell-based assays.

Anticancer_Screening_Workflow start Start: Compound Library (2-Aminopyrazine Analogs) cell_culture Cancer Cell Line Culture start->cell_culture plating Cell Seeding (96-well plates) cell_culture->plating treatment Compound Treatment (Dose-Response) plating->treatment incubation Incubation (e.g., 48-72h) treatment->incubation assay Viability Assay (e.g., MTT Assay) incubation->assay readout Data Acquisition (Absorbance Reading) assay->readout analysis Data Analysis (IC50 Determination) readout->analysis hit Hit Identification & Further Studies analysis->hit

Caption: A generalized workflow for in vitro anticancer screening of 2-aminopyrazine analogs.

References

Comparative Guide to Impurity Profiling of 2-Amino-5-chloro-6-methylpyrazine: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the impurity profiling of 2-Amino-5-chloro-6-methylpyrazine, a key intermediate in various pharmaceutical syntheses. We will explore an optimized GC-MS methodology, compare it with alternative analytical techniques, and provide detailed experimental protocols to support your research and development efforts.

Introduction to Impurity Profiling

Pharmaceutical impurities are unwanted chemicals that can arise during the manufacturing process or storage of an API.[1] These impurities, even at trace levels, can impact the safety and potency of the final drug product.[1] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities, making their accurate detection and characterization a mandatory step in drug development.[1][2]

This compound, as a substituted pyrazine, may contain various process-related impurities and degradation products. The volatile nature of many potential impurities makes GC-MS a highly suitable analytical technique for their separation and identification.[3][4]

GC-MS Analysis: A Powerful Tool for Volatile Impurities

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1][4] Its high chromatographic resolution and the structural information provided by the mass spectrometer make it ideal for separating and identifying impurities in complex mixtures.[5]

Key Advantages of GC-MS for Impurity Profiling:

  • High Sensitivity: Capable of detecting impurities at parts-per-million (ppm) to parts-per-billion (ppb) levels.[2]

  • Excellent Separation: High-efficiency capillary columns can separate structurally similar isomers.[3][6]

  • Definitive Identification: Mass spectral libraries and fragmentation patterns allow for the confident identification of unknown impurities.[7][8]

  • Robustness: Well-established and reliable technique for routine quality control.

Logical Workflow for GC-MS Impurity Profiling

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane, Ethyl Acetate) Sample->Dissolution Derivatization Derivatization (Optional) For polar impurities Dissolution->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (e.g., Quadrupole, TOF) Ionization->Detection Peak_Integration Peak Integration & Deconvolution Detection->Peak_Integration Library_Search Mass Spectral Library Search (NIST, Wiley) Peak_Integration->Library_Search Quantification Quantification (Internal/External Standard) Library_Search->Quantification Reporting Impurity Profile Report Quantification->Reporting

GC-MS analysis workflow for impurity profiling.

Comparison of Analytical Techniques

While GC-MS is highly effective, a comprehensive impurity profiling strategy often involves orthogonal techniques to ensure all potential impurities (volatile and non-volatile) are detected. High-Performance Liquid Chromatography (HPLC) is a common alternative and complementary method.[4][8]

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.
Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.
Sensitivity High (ppm to ppb).High (ppm to ppb).
Identification Definitive identification through mass spectral libraries and fragmentation.Tentative identification by retention time; requires MS detector (LC-MS) for definitive ID.
Derivatization Often required for polar analytes like amines to improve volatility and peak shape.[9][10]Generally not required.
Key Application Residual solvents, volatile starting materials, and byproducts.[4][7]Non-volatile impurities, degradation products, and enantiomeric purity.

Experimental Protocols

Below are detailed protocols for an optimized GC-MS method for the analysis of this compound and a comparative HPLC method.

This proposed method is based on established protocols for similar pyrazine and heterocyclic compounds.[3][11][12]

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • For quantitative analysis, add an appropriate internal standard.

2. GC-MS Parameters:

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min[11]
MS Source Temp. 230°C[3][11]
MS Quad Temp. 150°C[3][11]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with commercial libraries (e.g., NIST, Wiley).

  • Quantify impurities using the relative response factor to an internal or external standard.

HPLC is a powerful technique for the analysis of non-volatile impurities.[8]

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample.

  • Dissolve in 10 mL of a suitable mobile phase compatible solvent (e.g., Acetonitrile/Water mixture).

2. HPLC Parameters:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Selection Logic

Start Impurity Type? Volatile Volatile / Semi-Volatile Start->Volatile Yes NonVolatile Non-Volatile / Thermally Labile Start->NonVolatile No Unknown Unknown Start->Unknown Unknown GCMS GC-MS Volatile->GCMS HPLC HPLC / LC-MS NonVolatile->HPLC Both Comprehensive Profiling: GC-MS and HPLC Unknown->Both

Decision tree for selecting the appropriate analytical method.

Advanced and Alternative GC-MS Approaches

For challenging separations or the need for higher sensitivity, more advanced GC-MS techniques can be employed.

  • High-Resolution Mass Spectrometry (HRMS): GC coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provides high-resolution, accurate mass data, which aids in the elemental composition determination of unknown impurities.[1]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly increased peak capacity and is particularly useful for resolving complex mixtures and separating co-eluting isomers.[13][14]

  • Headspace GC-MS: Ideal for the analysis of highly volatile impurities, such as residual solvents, without injecting the non-volatile matrix.[5]

Conclusion

GC-MS is a highly effective and robust method for the impurity profiling of this compound, particularly for identifying and quantifying volatile and semi-volatile species. For a complete and regulatory-compliant impurity profile, a multi-faceted approach utilizing orthogonal techniques like HPLC is recommended. The choice of methodology should be guided by the specific impurities of interest and the overall analytical strategy. Advanced GC-MS techniques like GC-HRMS and GCxGC can provide enhanced capabilities for complex impurity challenges.

References

Comparing the reactivity of 2-Amino-5-chloro-6-methylpyrazine with other halopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrazine core is a critical step in the synthesis of novel therapeutics. Among the various substituted pyrazines, 2-Amino-5-chloro-6-methylpyrazine serves as a versatile building block. Understanding its reactivity in comparison to other halopyrazines is paramount for efficient synthetic route design and the exploration of chemical space. This guide provides an objective comparison of the reactivity of this compound and other halopyrazines in key organic reactions, supported by experimental data and detailed protocols.

The reactivity of halopyrazines is predominantly influenced by the nature of the halogen atom and the electronic properties of the pyrazine ring. The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, while the carbon-halogen bond allows for a variety of palladium-catalyzed cross-coupling reactions.

General Reactivity Trends

In most of the reactions discussed, the reactivity of the C-X bond follows the general trend: I > Br > Cl > F. This trend is inversely correlated with the bond dissociation energy of the carbon-halogen bond. The weaker C-I and C-Br bonds are more readily cleaved, facilitating faster reactions, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions. Consequently, iodo- and bromopyrazines are generally more reactive than their chloro- and fluoro- counterparts, which often require more forcing reaction conditions or more sophisticated catalyst systems to achieve comparable yields.[1]

The position of the halogen on the pyrazine ring also plays a significant role in its reactivity. For instance, in pyrimidines, a related diazine system, the general order of reactivity for the different positions is C4(6) > C2 > C5, with the C4 and C6 positions being the most electron-deficient and thus more prone to oxidative addition.[1]

Comparative Reactivity in Key Reactions

This section details the comparative reactivity of halopyrazines in three fundamental transformations crucial for drug development: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds. The reactivity of the halopyrazine in this reaction is a critical factor for its success.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halogenated N-Heterocycles

Halogenated HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512-1885[2][3]
2-Amino-5-bromo-4-methylpyridine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512-1882[2][3]
2-Amino-5-bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512-1888[2][3]
2-Amino-5-bromo-4-methylpyridine4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512-1878[2][3]
2-ChloropyrazinePhenylacetylene[Pd(allyl)Cl]₂/PPh₃----Quantitative[4]
3-ChloropyridinePhenylboronic acidPd(OAc)₂/S-PhosK₂CO₃Toluene1001885[5]
3-BromopyridinePhenylboronic acidPd(OAc)₂/S-PhosK₂CO₃Toluene1001895[5]

*Data for 2-Amino-5-bromo-4-methylpyridine is presented as a close structural analog to 2-Amino-5-bromo-6-methylpyrazine to indicate expected reactivity trends.

As the data suggests, bromo-substituted heterocycles generally provide high yields in Suzuki-Miyaura coupling under standard conditions. Chloropyrazines can also be effective coupling partners, though they may require more specialized catalysts or longer reaction times.

This protocol is a general procedure for the Suzuki-Miyaura coupling of a halopyrazine with an arylboronic acid.

Materials:

  • Halopyrazine (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₃PO₄, 2.5 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask, add the halopyrazine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent system via syringe.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR Ar-Pd(II)-OR Ar-Pd(II)-X->Ar-Pd(II)-OR Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.

Table 2: Comparative Yields in Buchwald-Hartwig Amination of Halogenated N-Heterocycles

Halogenated HeterocycleAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridineMorpholinePd(OAc)₂/dppfNaOtBuToluene10012-24High[6]
2-Amino-5-bromo-4-methylpyridinePiperidinePd₂(dba)₃/XPhosNaOtBuToluene806-12High[6]
2-Amino-5-bromo-4-methylpyridine*N-MethylanilinePd(OAc)₂/BINAPCs₂CO₃Dioxane11018-24Good to Excellent[6]
Chloropyrazinen-OctylaminePd catalyst (low loading)----82[4]
4-BromoanilineAnilinePd(OAc)₂/XPhosNaOtBuToluene10012-24High[7]

*Data for 2-Amino-5-bromo-4-methylpyridine is presented as a close structural analog to 2-Amino-5-bromo-6-methylpyrazine to indicate expected reactivity trends.

The data indicates that brominated heterocycles are highly effective substrates in Buchwald-Hartwig amination. Chloropyrazines can also undergo this transformation efficiently, often with very low catalyst loadings.

This protocol provides a general procedure for the Buchwald-Hartwig amination of a halopyrazine.

Materials:

  • Halopyrazine (e.g., this compound) (1.0 eq)

  • Amine (1.1-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox, to a dry Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Add the halopyrazine, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[6][8]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents Add Halopyrazine, Amine, Base, Pd-precatalyst, Ligand Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat_Stir Heat and Stir (e.g., 100 °C) Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute_Wash Dilute, Wash with H₂O and Brine Cool->Dilute_Wash Dry_Concentrate Dry and Concentrate Dilute_Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

General experimental workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient aromatic rings like pyrazine. The reaction is highly dependent on the nature of the leaving group (the halogen) and the nucleophile.

Table 3: Comparative Reactivity of Halogens in Nucleophilic Aromatic Substitution

SubstrateNucleophileSolventRelative Rate (k_rel)Reference
2-Halopyridinium ionPiperidineMethanolF ~ Cl ~ Br ~ I[9]
2,4-Dinitrophenyl halidePiperidineMethanolF > Cl ≈ Br > I[9]
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrileVarious aminesPEG 400- (Yields 70-95%)[10]

In the case of highly activated systems like 2,4-dinitrophenyl halides, the expected reactivity order of F > Cl ≈ Br > I is observed, which is indicative of the rate-determining step being the nucleophilic addition. However, for some N-heterocycles like pyridinium ions, the reactivity of the different halogens is surprisingly similar, suggesting a more complex mechanism where the departure of the leaving group is not the sole rate-determining factor.[9] For practical synthetic purposes, chloropyrazines are often used in SNAr reactions due to their availability and sufficient reactivity, especially at elevated temperatures.

This is a general protocol for the SNAr of a chloropyrazine with an amine nucleophile.

Materials:

  • Chloropyrazine (e.g., this compound) (1.0 eq)

  • Amine nucleophile (2.0 eq)

  • Solvent (e.g., PEG 400, DMF, or an alcohol)

Procedure:

  • In a reaction vial, combine the chloropyrazine and the amine nucleophile.

  • Add the solvent.

  • Heat the mixture with stirring to the desired temperature (e.g., 120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate or DCM) and separate the layers.

  • Extract the aqueous phase with the organic solvent.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by crystallization or column chromatography.[10][11]

SNAr_Mechanism Reactants Halopyrazine + Nucleophile Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Addition Products Substituted Pyrazine + Halide Meisenheimer->Products Elimination

Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of this compound is part of a predictable trend observed across halopyrazines and other halogenated N-heterocycles. While chloro-substituted pyrazines are generally less reactive than their bromo and iodo counterparts in palladium-catalyzed cross-coupling reactions, they are still valuable and versatile substrates, often requiring optimization of catalyst systems and reaction conditions. In nucleophilic aromatic substitution reactions, chloropyrazines demonstrate good reactivity, particularly with strong nucleophiles and at elevated temperatures. This comparative guide provides a framework for researchers to make informed decisions in the design and execution of synthetic routes involving this compound and other halopyrazines, ultimately accelerating the discovery and development of new chemical entities.

References

Development of a Validated Stability-Indicating Assay for 2-Amino-5-chloro-6-methylpyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the development and validation of a stability-indicating assay for 2-Amino-5-chloro-6-methylpyrazine, a crucial step in the pharmaceutical development process. Ensuring the stability of a drug substance is paramount for its safety and efficacy. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][2] This document outlines a primary High-Performance Liquid Chromatography (HPLC) method and compares it with alternative analytical techniques, supported by detailed experimental protocols and data presentation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound and its degradation products. While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for stability-indicating assays, other techniques can be considered.

Analytical Method Principle Advantages Limitations Typical Application
RP-HPLC with UV Detection Separation based on polarity differences between the stationary phase and the mobile phase. Detection is based on the analyte's ability to absorb UV light.High resolution and sensitivity, excellent quantitative capabilities, well-established and widely accepted by regulatory agencies.[1][3][4][5]Requires chromophoric analytes, potential for co-elution of impurities.Primary method for stability-indicating assays, impurity profiling, and quality control.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns, leading to higher resolution, faster analysis times, and lower solvent consumption.Increased throughput, improved sensitivity and resolution compared to HPLC.Higher initial instrument cost, potential for column clogging with complex matrices.High-throughput screening, analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass-analyzing capabilities of MS, providing structural information about the analytes.High specificity and sensitivity, enables identification of unknown degradation products.[6]Higher cost and complexity of instrumentation and data analysis.Identification and characterization of degradation products, impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Suitable for volatile and thermally stable analytes.Not suitable for non-volatile or thermally labile compounds like many pharmaceuticals.Analysis of residual solvents, volatile impurities.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, low sample and reagent consumption.Lower sensitivity and reproducibility compared to HPLC for some applications.Analysis of chiral compounds, charged analytes.

Experimental Protocols

Primary Method: Stability-Indicating RP-HPLC Assay

This protocol describes a validated RP-HPLC method for the quantification of this compound and the separation of its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the mobile phase to achieve a similar concentration as the standard solution.

3. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase before injection.

4. Method Validation:

The method must be validated according to International Council for Harmonisation (ICH) guidelines.[5]

  • Specificity: Demonstrated by the separation of the main peak from any degradation products, impurities, or placebo peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.[1]

  • Linearity: Assessed by analyzing a series of at least five concentrations of the standard solution. A correlation coefficient (r²) of ≥ 0.999 is typically required.[4]

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo mixture. Recoveries in the range of 98.0-102.0% are generally considered acceptable.[4]

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be ≤ 2.0%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[4]

Data Presentation

The following tables summarize the expected validation and forced degradation results for the proposed HPLC method.

Table 1: Method Validation Parameters

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 200
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD %)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3
Robustness No significant change in resultsRobust

Table 2: Forced Degradation Study Results

Stress Condition % Degradation Number of Degradation Products Observations
Acid Hydrolysis (0.1 N HCl, 80°C, 2h) 15.2%2Major degradation product at RRT 0.85
Base Hydrolysis (0.1 N NaOH, 80°C, 2h) 25.8%3Significant degradation with multiple products
Oxidative (3% H₂O₂, RT, 24h) 18.5%1One major degradation product at RRT 1.2
Thermal (105°C, 48h) 5.1%1Minor degradation
Photolytic (UV/Vis) 8.7%2Degradation observed under UV exposure

Visualizations

Workflow for Development and Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application Method_Selection Method Selection (HPLC) Optimization Optimization of Chromatographic Conditions Method_Selection->Optimization Forced_Degradation Forced Degradation Studies Optimization->Forced_Degradation Specificity Specificity Forced_Degradation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Robustness->Routine_Analysis Stability_Studies Long-term Stability Studies Routine_Analysis->Stability_Studies

Caption: Workflow for the development and validation of a stability-indicating assay.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of pyrazine degradation, potential degradation pathways under forced conditions can be proposed. Pyrazines are known to undergo oxidation and hydroxylation.[8][9] The presence of an amino group and a chlorine atom may also influence its degradation profile.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation Parent This compound Acid_Deg1 Hydroxylated Pyrazine Parent->Acid_Deg1 Acid_Deg2 Dehalogenated Product Parent->Acid_Deg2 Base_Deg1 Ring Opening Products Parent->Base_Deg1 Base_Deg2 Other Polar Degradants Parent->Base_Deg2 Ox_Deg1 N-Oxide Derivative Parent->Ox_Deg1

Caption: Potential degradation pathways of this compound.

Conclusion

The development and validation of a stability-indicating assay are indispensable for ensuring the quality, safety, and efficacy of this compound. The described RP-HPLC method provides a robust and reliable approach for this purpose. The successful validation of this method, as outlined, will generate the necessary data to support regulatory submissions and ensure product quality throughout its shelf life. Further studies involving LC-MS would be beneficial for the definitive identification and characterization of the degradation products formed under various stress conditions.

References

Cross-reactivity analysis of antibodies raised against 2-Amino-5-chloro-6-methylpyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against 2-Amino-5-chloro-6-methylpyrazine (ACMP). The objective is to assess the specificity of these antibodies and their potential for cross-reactivity with structurally similar derivatives, a critical consideration in the development of specific immunoassays for research and diagnostic purposes. The following sections detail the experimental protocols, present comparative data, and illustrate the workflows used in this analysis.

Summary of Cross-Reactivity Data

The cross-reactivity of the anti-ACMP polyclonal antibodies was evaluated against a panel of structurally related 2-aminopyrazine derivatives. The 50% inhibition concentration (IC50) and the cross-reactivity percentage relative to ACMP were determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (ACMP) 10.5100
2-Amino-5-bromo-6-methylpyrazine25.241.7
2-Amino-5-chloro-6-ethylpyrazine48.921.5
2-Amino-6-methylpyrazine150.77.0
2-Amino-5-methylpyrazine310.23.4
2-Aminopyrazine> 1000< 1.0

Cross-reactivity (%) = (IC50 of ACMP / IC50 of derivative) x 100

Experimental Protocols

Antigen Preparation and Polyclonal Antibody Production

A foundational step in generating specific antibodies is the preparation of the immunogen.[1][2] The target molecule, this compound, being a small molecule (hapten), was conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to render it immunogenic.

Immunization Protocol: New Zealand white rabbits were immunized with the ACMP-KLH conjugate.[3][4] The immunization schedule consisted of an initial subcutaneous injection of 500 µg of the conjugate emulsified in Freund's complete adjuvant, followed by booster injections of 250 µg in Freund's incomplete adjuvant every three weeks.[4] Serum samples were collected prior to the first immunization (pre-immune serum) and 10 days after each booster. Antibody titers were monitored using an indirect ELISA.[3][4]

Antibody Purification

The polyclonal antibodies were purified from the rabbit serum using affinity chromatography.[1] The serum was passed through a Protein A/G column to isolate the total IgG fraction. For higher specificity, antigen-specific affinity purification was performed using an immobilized ACMP-carrier protein matrix.[1]

Competitive ELISA for Cross-Reactivity Analysis

A competitive ELISA was developed to determine the specificity and cross-reactivity of the purified antibodies.

Protocol:

  • Coating: A 96-well microtiter plate was coated with an ACMP-ovalbumin (OVA) conjugate (2 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites were blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Competitive Reaction: 50 µL of standard solutions of ACMP or its derivatives at various concentrations and 50 µL of the purified polyclonal antibody solution (at a predetermined optimal dilution) were added to the wells. The plate was then incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: 100 µL of HRP-conjugated goat anti-rabbit IgG (1:5000 dilution) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate: 100 µL of TMB substrate solution was added to each well and incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The reaction was stopped by adding 50 µL of 2 M H2SO4.

  • Reading: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the ACMP concentration. The IC50 values for ACMP and its derivatives were calculated from their respective inhibition curves.

Visualizations

Polyclonal Antibody Production Workflow

G Polyclonal Antibody Production Workflow A Antigen Preparation (ACMP-KLH Conjugate) B Animal Immunization (Rabbits) A->B Immunize C Serum Collection B->C Bleed D Antibody Purification (Affinity Chromatography) C->D E Antibody Characterization (ELISA Titer) D->E F Purified Polyclonal Antibodies D->F G Competitive ELISA Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents A 1. Coating (ACMP-OVA) B 2. Blocking A->B C 3. Competitive Reaction (Free Antigen + Antibody) B->C D 4. Secondary Antibody (HRP-conjugate) C->D E 5. Substrate Addition (TMB) D->E F 6. Read Absorbance E->F I Data Analysis (IC50 & % Cross-Reactivity) F->I G ACMP / Derivatives (Free Antigen) G->C H Anti-ACMP Antibody H->C G Cross-Reactivity Concept cluster_antigens Antigens (Epitopes) A Anti-ACMP Antibody (Paratope) B ACMP (Target Antigen) A->B High Affinity Binding (Specific Recognition) C Structurally Similar Derivative A->C Lower Affinity Binding (Cross-Reactivity) D Unrelated Molecule A->D No Binding

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted pyrazines is a cornerstone of medicinal chemistry, with the 2-amino-5-chloro-6-methylpyrazine scaffold being a key intermediate in the development of various therapeutic agents. The efficiency of the synthetic route chosen to access this molecule can significantly impact the overall cost, timeline, and environmental footprint of a drug development program. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a detailed examination of their respective synthetic efficiencies based on experimental data for analogous reactions.

Executive Summary

This guide outlines and compares two primary synthetic strategies for the preparation of this compound:

  • Route 1: Late-Stage Chlorination. This approach commences with the synthesis of 2-Amino-6-methylpyrazine, followed by a regioselective chlorination at the C5 position.

  • Route 2: Late-Stage Amination. This pathway begins with the formation of a 2-Chloro-6-methylpyrazine intermediate, which is subsequently aminated to yield the final product.

The following sections provide a detailed breakdown of each route, including quantitative data, experimental protocols, and a visual representation of the synthetic workflows.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for each proposed synthetic route. The data is derived from analogous transformations and provides a benchmark for evaluating the potential efficiency of each pathway.

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Late-Stage Amination
Starting Materials Aminoacetone Hydrochloride, Glyoxime2-Chloro-6-methylpyrazine, Ammonia
Key Intermediates 2-Amino-6-methylpyrazine-
Overall Yield (estimated) ~60-70%~70-80%
Number of Steps 21 (from 2-chloro-6-methylpyrazine)
Purity (anticipated) High, with potential for isomeric impuritiesHigh, with potential for unreacted starting material
Reaction Conditions Mild to moderateModerate to high temperature/pressure
Key Reagents N-Chlorosuccinimide (NCS)Aqueous Ammonia
Advantages Readily available starting material precursors.Potentially shorter route.
Disadvantages Potential for lack of regioselectivity in chlorination.Amination can be challenging and may require harsh conditions or specialized equipment.

Experimental Protocols

The following are representative experimental protocols for the key transformations in each synthetic route, adapted from established procedures for similar substrates.

Route 1: Late-Stage Chlorination

Step 1: Synthesis of 2-Amino-6-methylpyrazine

  • Reaction: Condensation of aminoacetone hydrochloride with glyoxime.

  • Procedure: To a solution of aminoacetone hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add glyoxime (1.0 eq) and a mild base (e.g., sodium acetate, 2.0 eq). The reaction mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-Amino-6-methylpyrazine.

  • Expected Yield: 70-80%

Step 2: Synthesis of this compound

  • Reaction: Regioselective chlorination of 2-Amino-6-methylpyrazine with N-Chlorosuccinimide (NCS).

  • Procedure: To a solution of 2-Amino-6-methylpyrazine (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform at 0 °C, add N-chlorosuccinimide (1.05 eq) portion-wise. The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature over 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.

  • Expected Yield: 85-95%

Route 2: Late-Stage Amination

Step 1: Synthesis of this compound from 2-Chloro-6-methylpyrazine

  • Reaction: Nucleophilic aromatic substitution of 2-Chloro-6-methylpyrazine with ammonia.

  • Procedure: A solution of 2-Chloro-6-methylpyrazine (1.0 eq) in anhydrous ethanol is placed in a sealed pressure vessel. Anhydrous ammonia is bubbled through the solution, and the vessel is sealed. The reaction mixture is heated to a temperature of at least 100 °C for 12-24 hours.[1] After cooling to room temperature, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

  • Expected Yield: 70-80%

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two proposed synthetic routes.

Route_1 cluster_start Starting Materials Aminoacetone_HCl Aminoacetone Hydrochloride Step1 Condensation Aminoacetone_HCl->Step1 Glyoxime Glyoxime Glyoxime->Step1 Intermediate 2-Amino-6-methylpyrazine Step1->Intermediate Step2 Chlorination (NCS) Intermediate->Step2 Final_Product 2-Amino-5-chloro- 6-methylpyrazine Step2->Final_Product

Caption: Route 1: Synthesis via Late-Stage Chlorination.

Route_2 Starting_Material 2-Chloro-6-methylpyrazine Step1 Amination (High T/P) Starting_Material->Step1 Reagent Ammonia (aq.) Reagent->Step1 Final_Product 2-Amino-5-chloro- 6-methylpyrazine Step1->Final_Product

Caption: Route 2: Synthesis via Late-Stage Amination.

Conclusion

Both presented routes offer viable pathways to this compound.

  • Route 1 (Late-Stage Chlorination) appears to be a robust and predictable method, leveraging a well-established pyrazine ring formation followed by a potentially high-yielding chlorination. The main challenge lies in ensuring high regioselectivity during the chlorination step to avoid the formation of undesired isomers.

  • Route 2 (Late-Stage Amination) offers a more direct approach from a commercially available or synthetically accessible chloropyrazine intermediate. However, the amination of chloropyrazines can be challenging, often requiring high temperatures and pressures, which may not be suitable for all laboratory settings. The potential for side reactions or incomplete conversion should also be carefully considered.

The optimal choice of synthetic route will ultimately depend on the specific resources available, the scale of the synthesis, and the desired purity profile of the final product. For academic and early-stage research, the greater control and milder conditions of Route 1 may be preferable. For process development and large-scale manufacturing, the shorter sequence of Route 2 could be more cost-effective, provided the challenges of the amination step can be efficiently overcome. Further optimization and experimental validation on the specific substrate are recommended to determine the most efficient route for a given application.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Pyrazine Analogs and Other Nitrogen Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the relationship between a molecule's structure and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) studies provide a computational approach to model and predict the activity of chemical compounds, thereby guiding the synthesis of more potent and selective drug candidates. This guide offers a comparative overview of QSAR studies on various pyrazine analogs and other nitrogen-containing heterocyclic compounds, with a focus on their anticancer activities. While specific QSAR studies on 2-Amino-5-chloro-6-methylpyrazine analogs are not prominently available in the reviewed literature, this guide draws comparisons from studies on structurally related pyrazine derivatives and other heterocyclic systems to provide valuable insights.

Recent reviews highlight the growing interest in pyrazine derivatives as potential anticancer agents due to their diverse chemical structures and interactions with biological systems.[1][2] QSAR studies on these and other nitrogen heterocycles aim to identify the key molecular features that govern their therapeutic efficacy.[3]

Comparative Analysis of QSAR Models

The predictive power of a QSAR model is evaluated using several statistical parameters. A comparison of different QSAR models developed for various series of pyrazine and related heterocyclic compounds reveals the diversity of approaches and their relative success in predicting biological activity.

Compound SeriesTarget/ActivityQSAR MethodKey Statistical ParametersReference
8-Amino-imidazo[1,5-a]pyrazine Derivatives Bruton's Tyrosine Kinase (BTK) Inhibitors3D-QSAR (Gaussian-based)q² = 0.67, r² = 0.93[4]
8-Amino-imidazo[1,5-a]pyrazine Derivatives Bruton's Tyrosine Kinase (BTK) Inhibitors3D-QSAR (Field-based)q² = 0.60, r² = 0.92[4]
Pyrazine Derivatives Antiproliferative (BGC823 cell line)MLRHigh correlation (specific values not detailed in abstract)[2]
Pyrazine Derivatives Antiproliferative (BGC823 cell line)ANN (9-4-1 architecture)More significant than MLR model[2]
Pyrazolo-diazine and triazine analogs Cytotoxic (Ehrlich Ascites Carcinoma)QSARKey descriptors: dipole moment, excitation energy, LUMO energy, solvent accessible surface area, heat of formation[5]
Sulfur-containing thiourea and sulfonamide derivatives Anticancer (6 cancer cell lines)MLRR²tr = 0.8301–0.9636, R²cv = 0.7628–0.9290[6]
Nitrogen Heterocycles Human N-Myristoyltransferase (Hs-NMT) InhibitorsQSAR (Machine Learning)R² = 0.77–0.79, Q²LMO = 0.75–0.76[7]

Table 1: Comparison of Statistical Parameters from Various QSAR Studies. (q²: cross-validated correlation coefficient; r²: coefficient of determination; MLR: Multiple Linear Regression; ANN: Artificial Neural Network; R²tr: R² for training set; R²cv: R² for cross-validation set; Q²LMO: Q² from leave-many-out cross-validation)

Experimental Protocols

The methodologies employed in QSAR studies are crucial for the reliability and reproducibility of the results. Below are outlines of typical experimental and computational protocols described in the cited literature.

General QSAR Workflow

A typical QSAR study involves the following steps:

  • Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected. The biological data is often converted to a logarithmic scale (e.g., pIC₅₀).

  • Molecular Modeling and Descriptor Calculation: The 2D or 3D structures of the molecules are generated and optimized using computational chemistry software. A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are then calculated.

  • Model Development: The dataset is typically divided into a training set and a test set. A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), is used to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with the test set.[8]

3D-QSAR Protocol (Example: 8-Amino-imidazo[1,5-a]pyrazine Derivatives)[4]
  • Software: The study on 8-amino-imidazo[1,5-a]pyrazine derivatives utilized software for molecular modeling, docking, and 3D-QSAR model generation.

  • Alignment: A crucial step in 3D-QSAR is the alignment of the molecules in the dataset. In this study, a target-based alignment from docked poses was used.

  • Field Calculation: Gaussian-based and field-based models were created. These models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

  • Statistical Analysis: The relationship between the calculated fields (independent variables) and the biological activity (dependent variable) was established using statistical methods.

  • Contour Map Analysis: The results of the 3D-QSAR analysis are visualized as contour maps, which indicate the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

Visualizing QSAR Concepts

Diagrams can effectively illustrate complex workflows and structural relationships in QSAR studies.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application Data_Collection Compound Dataset (Structures & Activities) Data_Curation Data Curation & Preprocessing Data_Collection->Data_Curation Data_Splitting Training & Test Set Splitting Data_Curation->Data_Splitting Descriptor_Calculation Descriptor Calculation (2D/3D) Data_Splitting->Descriptor_Calculation Model_Building QSAR Model Building (e.g., MLR, PLS, ANN) Descriptor_Calculation->Model_Building Internal_Validation Internal Validation (Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Interpretation Model Interpretation (SAR) External_Validation->Interpretation Prediction Prediction for New Compounds Interpretation->Prediction

Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Pyrazine_Scaffolds cluster_target Target Scaffold cluster_related Related Pyrazine Scaffolds in QSAR Studies Target      Cl      | N1=C(C)C(N)=N-C=C1 label_target This compound Target->label_target Scaffold1      R2      | N1=C(R1)C(R3)=N-C=C1 label_related1 General Substituted Pyrazine Scaffold1->label_related1 Scaffold2 Fused Pyrazine Ring System (e.g., Imidazo[1,5-a]pyrazine) label_related2 Fused Heterocyclic Systems Scaffold2->label_related2

Caption: The chemical scaffold of this compound and related pyrazine structures.

Structure-Activity Relationship (SAR) Insights

The ultimate goal of a QSAR study is to provide insights into the structure-activity relationship, guiding the design of new, more active compounds.

  • For 8-Amino-imidazo[1,5-a]pyrazine derivatives as BTK inhibitors , the 3D-QSAR contour maps revealed that steric and hydrophobic interactions are significant contributing factors to the enhanced activity of these compounds.[4] This suggests that bulky, non-polar substituents in specific regions of the molecule are likely to improve its inhibitory potential.

  • In the study of pyrazolo-diazine and triazine analogs , descriptors such as dipole moment, LUMO energy, and solvent accessible surface area were found to be key in describing the cytotoxic effect.[5] This indicates that electronic properties and the overall size and shape of the molecules play a crucial role in their anticancer activity.

  • For sulfur-containing thiourea and sulfonamide derivatives , properties like mass, polarizability, electronegativity, and the frequency of certain bonds (C-N, F-F, N-N) were identified as important predictors of anticancer activity.[6] This highlights the importance of both electronic and topological features in determining the biological response.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-chloro-6-methylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Amino-5-chloro-6-methylpyrazine, a chemical compound utilized in various research and development applications, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal. All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) as regulated by the Environmental Protection Agency (EPA) and any applicable state and local regulations.[1][2] It is imperative to treat this compound as hazardous waste and avoid disposal in regular trash or down the sewer system.[1][3]

Hazard Assessment and Regulatory Compliance

Hazard Classification Recommended Action Regulatory Guideline
Solid Chemical Waste Treat as hazardous waste. Do not dispose of in regular trash.[3][8]EPA (RCRA)[1][2]
Contaminated Materials Double-bag in clear plastic bags for visual inspection.[8]Institutional EHS Protocol
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[9]Institutional EHS Protocol
Unknown Concentrations Treat as "extremely hazardous" until characterized.Institutional EHS Protocol

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[4][10]

  • Ensure that an eyewash station and safety shower are readily accessible.[5][6]

2. Waste Collection and Segregation:

  • Solid Waste: Collect pure this compound waste in a dedicated, clean, and dry container that can be securely sealed.[4] The container should be compatible with the chemical; plastic is often preferred over glass for hazardous waste when compatibility is not an issue.[1]

  • Contaminated Lab Trash: Items such as gloves, absorbent paper, and weighing boats contaminated with the chemical should be collected separately.[8] These items should be double-bagged in clear plastic bags to allow for visual inspection by Environmental Health and Safety (EHS) personnel.[8]

  • Empty Containers: Triple-rinse the original container with a suitable solvent that can dissolve the chemical.[9] Collect the solvent rinsate in a separate, labeled hazardous waste container.[9] After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse it for compatible waste collection after relabeling.[9]

3. Waste Container Labeling:

  • All hazardous waste containers must be clearly labeled with a hazardous waste tag.[1][8]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]

    • The words "Hazardous Waste".[1]

    • The date of waste generation.[1]

    • The principal investigator's name and contact information.[1]

    • The specific hazards (e.g., irritant, toxic).

4. Storage of Hazardous Waste:

  • Store waste containers in a designated and properly placarded hazardous waste storage area.[8]

  • Keep containers securely closed except when adding waste.[8][9]

  • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[8]

  • Segregate incompatible waste streams to prevent dangerous reactions.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[1]

  • Provide the EHS office with a completed Hazardous Waste Information Form, detailing the contents and quantity of the waste.[1]

  • Do not exceed the allowable accumulation time or quantity limits for hazardous waste as specified by your institution and local regulations.[8]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Pure Compound contaminated_trash Contaminated Lab Trash waste_type->contaminated_trash Gloves, Wipes, etc. empty_container Empty Chemical Container waste_type->empty_container Original Bottle collect_solid Place in a Labeled, Sealable Hazardous Waste Container solid_waste->collect_solid collect_trash Double-bag in Clear Plastic Bags and Label contaminated_trash->collect_trash rinse_container Triple-Rinse with Solvent empty_container->rinse_container label_all Ensure All Waste Containers are Properly Labeled collect_solid->label_all collect_trash->label_all collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_rinsed Dispose of Rinsed Container in Regular Trash or Reuse rinse_container->dispose_rinsed collect_rinsate->label_all store_waste Store in Designated Hazardous Waste Area with Secondary Containment label_all->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Transferred to EHS for Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2-Amino-5-chloro-6-methylpyrazine (CAS: 453548-87-3), ensuring laboratory safety and operational integrity.

This document provides critical safety and logistical information for the proper use of this compound in a laboratory setting. Adherence to these guidelines is paramount for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Conforming to EN166 or OSHA 29 CFR 1910.133.[1]
Skin Protection Chemical-resistant, impervious gloves.Wear appropriate protective gloves to prevent skin exposure.[1]
Protective clothing.Wear appropriate protective clothing to prevent skin exposure.[1]
Flame retardant antistatic protective clothing.
Respiratory Protection A NIOSH-approved respirator is necessary when ventilation is inadequate or for emergency response.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for laboratory safety and environmental protection.

Handling and Storage:

  • Handling:

    • Wash hands thoroughly after handling.[2]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke when using this product.[2]

    • Ensure adequate ventilation in the handling area.

    • Keep away from heat, sparks, and open flames.

    • Take precautionary measures against static discharge.

  • Storage:

    • Store in a cool, well-ventilated place.

    • Keep the container tightly closed.

    • Store in a dry place.

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable decontamination agent.

Disposal:

Dispose of contents and containers in accordance with local, regional, and national regulations.[2] It is recommended to use a licensed waste disposal service.

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

Exposure Scenario First Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2]
If on Skin (or hair) Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2]
If Inhaled Remove person to fresh air and keep comfortable for breathing.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
In Case of Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Work-up and Purification Work-up and Purification Reaction Setup->Work-up and Purification Decontaminate Glassware Decontaminate Glassware Work-up and Purification->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.